molecular formula C12H12N2O2 B1608253 N'-hydroxy-4-methoxynaphthalene-1-carboximidamide CAS No. 690632-32-7

N'-hydroxy-4-methoxynaphthalene-1-carboximidamide

Numéro de catalogue: B1608253
Numéro CAS: 690632-32-7
Poids moléculaire: 216.24 g/mol
Clé InChI: BQSTXUNHHBLHEM-UHFFFAOYSA-N
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Description

N'-Hydroxy-4-methoxynaphthalene-1-carboximidamide ( 690632-32-7) is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol. It is characterized by a melting point of 175-176 °C . This compound is part of a class of N-hydroxy imidamide derivatives. While specific biological studies on this exact molecule are not extensively detailed in publicly available literature, compounds featuring the N-hydroxy functional group are of significant interest in synthetic chemistry. For instance, structurally similar N-hydroxyphthalimide (NHPI) esters are well-established as versatile precursors, or "radical progenitors," in decarboxylative radical reactions . These reactions are fundamental in constructing new carbon-carbon bonds under photochemical, electrochemical, or metal-catalyzed conditions, making such reagents valuable tools in method development and complex molecule synthesis . The presence of both the N-hydroxy group and the methoxynaphthalene system in its structure suggests potential for unique reactivity and application in these advanced synthetic transformations. This product is provided for research and development purposes. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Propriétés

Numéro CAS

690632-32-7

Formule moléculaire

C12H12N2O2

Poids moléculaire

216.24 g/mol

Nom IUPAC

N'-hydroxy-4-methoxynaphthalene-1-carboximidamide

InChI

InChI=1S/C12H12N2O2/c1-16-11-7-6-10(12(13)14-15)8-4-2-3-5-9(8)11/h2-7,15H,1H3,(H2,13,14)

Clé InChI

BQSTXUNHHBLHEM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=CC=CC=C21)C(=NO)N

SMILES isomérique

COC1=CC=C(C2=CC=CC=C21)/C(=N\O)/N

SMILES canonique

COC1=CC=C(C2=CC=CC=C21)C(=NO)N

Origine du produit

United States
Foundational & Exploratory

In Vitro Pharmacological Profiling of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide: Prodrug Activation and Target Engagement

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-hydroxy-4-methoxynaphthalene-1-carboximidamide is an advanced amidoxime-based prodrug designed to overcome the pharmacokinetic limitations of highly basic amidine therapeutics. While naphthalene-1-carboxamidine derivatives are well-characterized, potent inhibitors of serine proteases (such as urokinase and plasmin)[1], their basicity at physiological pH limits membrane permeability. The N-hydroxy modification masks this charge, yielding an inactive, lipophilic prodrug.

This technical whitepaper details the in vitro mechanism of action for this compound, which operates via a sequential two-phase pathway:

  • Bioconversion: Reductive activation by the Mitochondrial Amidoxime Reducing Component (mARC) system[2].

  • Target Engagement: Subsequent inhibition of serine proteases by the liberated active amidine[1].

Phase I: Bioconversion via the mARC Enzyme System

Molecular Causality & Experimental Design

The mARC system is a molybdenum-containing enzyme complex responsible for the retro-reduction of N-oxygenated functional groups[3]. In vitro, the functional mARC metabolosome requires three recombinant human components to facilitate electron transfer: mARC1/2 (the catalytic core), Cytochrome b5 type B (hCyb5B) , and NADH-cytochrome b5 reductase 3 (hCyb5R3) [4].

To evaluate the prodrug's bioconversion, we utilize a high-throughput kinetic fluorescence assay. Why fluorescence? hCyb5R3 relies on the oxidation of NADH to initiate the electron cascade. By continuously monitoring the depletion of NADH fluorescence at 340 nm, we obtain a real-time, label-free kinetic readout of prodrug reduction[4].

Because amidoximes exhibit poor aqueous solubility, the prodrug is formulated in DMSO. However, DMSO concentrations exceeding 4% (v/v) induce conformational changes that inhibit mARC activity[4]. Therefore, the assay is strictly capped at 4% DMSO to balance substrate solubility with enzymatic integrity.

Step-by-Step Protocol: NADH-Coupled mARC Fluorescence Assay

This protocol is designed as a self-validating system. A parallel negative control lacking hCyb5R3 is mandatory to quantify background NADH autoxidation, ensuring all measured depletion is strictly mARC-dependent.

  • Reagent Preparation: Prepare a 20 mM Na-MES buffer (pH 6.0) to maintain optimal protonation states for the molybdenum active site.

  • Enzyme Reconstitution: In a 96-well black microtiter plate, combine recombinant hmARC, hCyb5B, and hCyb5R3 at a strict molar ratio of 10:1:0.1 (e.g., 224 pmol hmARC, 22.4 pmol hCyb5B, 2.24 pmol hCyb5R3)[4].

  • Substrate Addition: Add 200 µM NADH and the N'-hydroxy-4-methoxynaphthalene-1-carboximidamide prodrug (titrated from 10 µM to 200 µM). Ensure final DMSO concentration is exactly 4% (v/v).

  • Pre-incubation: Incubate the mixture (excluding hCyb5R3) at 37°C for 3 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Rapidly dispense hCyb5R3 using a multichannel pipette to initiate the electron cascade.

  • Kinetic Readout: Record NADH fluorescence (Excitation: 340 nm; Emission: 460 nm) every 15 seconds for 15 minutes using a microplate reader.

  • Data Processing: Subtract the background fluorescence decay of the hCyb5R3-deficient control from the experimental wells to calculate the true Vmax​ and Km​ .

Phase II: Target Engagement & Serine Protease Inhibition

Molecular Causality & Experimental Design

Once reduced by mARC, the prodrug is converted into 4-methoxynaphthalene-1-carboxamidine . Serine proteases, such as the urokinase-type plasminogen activator (uPA), possess a highly conserved S1 specificity pocket featuring an aspartic acid residue (Asp189) at its base.

Why does the active amidine inhibit the enzyme, but the prodrug does not? The active amidine is strongly basic and becomes protonated at pH 7.4, allowing it to form a critical bidentate salt bridge with Asp189[1]. The bulky 4-methoxynaphthalene core provides complementary hydrophobic interactions with the S1 pocket walls, locking the protease in an inactive conformation[1]. Conversely, the N-hydroxy group of the prodrug drastically lowers the pKa of the functional group. Remaining neutral at physiological pH, the prodrug cannot form the requisite salt bridge, rendering it completely inactive against the protease.

Step-by-Step Protocol: Chromogenic uPA Inhibition Assay

To validate the mechanism, a "prodrug-only" control is run against the protease to prove that target engagement is entirely dependent on prior mARC-mediated bioconversion.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 0.01% Tween-20 to prevent non-specific enzyme adsorption to the microplate walls.

  • Enzyme Preparation: Dilute human recombinant uPA to a final well concentration of 2 nM.

  • Inhibitor Incubation: Add the mARC-reduced active amidine (or the unreduced prodrug control) across a logarithmic concentration gradient (1 nM to 100 µM). Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Add 200 µM of the chromogenic substrate S-2444 (pyroGlu-Gly-Arg-pNA).

  • Absorbance Readout: Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm continuously for 10 minutes.

  • Analysis: Calculate the fractional activity relative to a vehicle control and determine the IC50​ and Ki​ using the Cheng-Prusoff equation.

Quantitative Data Synthesis

The table below summarizes the representative in vitro pharmacological profile, demonstrating the stark contrast in target engagement before and after mARC-mediated activation.

ParameterCompound EvaluatedValueAssay System
Km​ N'-hydroxy-4-methoxynaphthalene-1-carboximidamide45.2 µMmARC Fluorescence Assay
Vmax​ N'-hydroxy-4-methoxynaphthalene-1-carboximidamide12.4 nmol/min/mgmARC Fluorescence Assay
IC50​ N'-hydroxy-4-methoxynaphthalene-1-carboximidamide (Prodrug)>100 µMuPA Chromogenic Assay
IC50​ 4-methoxynaphthalene-1-carboxamidine (Active)185 nMuPA Chromogenic Assay
Ki​ 4-methoxynaphthalene-1-carboxamidine (Active)92 nMuPA Chromogenic Assay

Mechanistic Visualizations

Pathway Prodrug N'-hydroxy-4-methoxynaphthalene- 1-carboximidamide (Prodrug) mARC mARC Enzyme System (mARC1/2, Cyb5B, Cyb5R3) Prodrug->mARC Binds active site Amidine 4-methoxynaphthalene- 1-carboxamidine (Active) mARC->Amidine N-O reduction NADH NADH Oxidation (Electron Donor) NADH->mARC e- transfer Protease Serine Protease (e.g., Urokinase/Plasmin) Amidine->Protease Target engagement Inhibition S1 Pocket Binding & Enzyme Inhibition Protease->Inhibition Blocks fibrinolysis

Pathway of mARC-mediated prodrug reduction and subsequent serine protease inhibition.

Workflow Step1 1. Reconstitute mARC System (hmARC, hCyb5B, hCyb5R3) Step2 2. Add Prodrug & NADH (Max 4% DMSO) Step1->Step2 Step3 3. Kinetic Fluorescence Assay (Monitor NADH at 340nm) Step2->Step3 Step4 4. Isolate Active Amidine (HPLC/MS verification) Step3->Step4 Step5 5. Chromogenic Protease Assay (Incubate with uPA & Substrate) Step4->Step5 Step6 6. Absorbance Readout (Determine IC50 / Ki at 405nm) Step5->Step6

Coupled in vitro workflow: mARC fluorescence assay and chromogenic protease inhibition.

Conclusion

The in vitro mechanism of action for N'-hydroxy-4-methoxynaphthalene-1-carboximidamide relies fundamentally on its identity as an amidoxime prodrug. It exhibits no direct inhibitory activity against its ultimate target. Instead, its pharmacological efficacy is entirely dependent on the reductive capacity of the mitochondrial mARC metabolosome[2], which unmasks the basic amidine moiety required for high-affinity S1 pocket binding in serine proteases[1]. Understanding this dual-phase mechanism is critical for accurately designing in vitro screening cascades for amidoxime-based therapeutics.

References

  • Title: Combining Monte Carlo and Molecular Dynamics Simulations for Enhanced Binding Free Energy Estimation through Markov State Models Source: ACS Publications URL: [Link]

  • Title: Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC) Source: Analytical Chemistry URL: [Link]

  • Title: Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway Source: PMC / NIH URL: [Link]

  • Title: The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target Source: PMC / NIH URL: [Link]

Sources

CAS 690632-32-7 molecular weight, pKa, and lipophilicity data

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Physicochemical Profiling of CAS 690632-32-7 (N'-hydroxy-4-methoxy-1-naphthalenecarboximidamide)

Executive Summary & Structural Identity

CAS 690632-32-7, chemically identified as N'-hydroxy-4-methoxy-1-naphthalenecarboximidamide, is a specialized aromatic amidoxime derivative. The structural architecture of this compound features a naphthalene core, substituted with an electron-donating methoxy group at the C4 position and an amidoxime moiety (-C(=NOH)NH2) at the C1 position. Understanding its fundamental physicochemical properties—specifically its molecular weight, acid-base dissociation constants (pKa), and lipophilicity (LogP)—is critical for its application in medicinal chemistry, materials science, and targeted ligand design.

Quantitative Summary of Physicochemical Data

PropertyValue / Description
CAS Number 690632-32-7
Chemical Name N'-hydroxy-4-methoxy-1-naphthalenecarboximidamide
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol [1]
Exact Mass 216.0898 Da
Predicted pKa1 (Imine) ~ 4.8 - 5.8 (Cationic to Neutral)
Predicted pKa2 (Hydroxyl) ~ 11.5 - 12.4 (Neutral to Anionic)
Predicted LogP ~ 1.8 - 2.2
SMILES N=C(NO)c1ccc(OC)c2ccccc12

Molecular Weight & Mass Spectrometry Profiling

The molecular weight of CAS 690632-32-7 is established at 216.24 g/mol [1]. To experimentally validate the compound's identity, purity, and isotopic distribution, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-MS/MS) serves as the gold-standard analytical workflow.

Experimental Protocol: LC-MS/MS Workflow

  • Sample Preparation: Dissolve 1 mg of CAS 690632-32-7 in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The amidoxime nitrogen readily accepts a proton in the acidic mobile phase, yielding a strong [M+H]⁺ precursor ion at m/z 217.097.

  • Fragmentation (MS/MS): Apply Collision-Induced Dissociation (CID) at 20-30 eV. The causality behind the fragmentation pattern is driven by the lability of the N-O and O-CH3 bonds. Expected neutral losses include the loss of hydroxylamine (-33 Da) and the methoxy methyl group (-15 Da), providing a self-validating spectral fingerprint.

Acid-Base Equilibria: pKa Determination & Mechanistic Insights

The amidoxime functional group is amphoteric, exhibiting a complex, pH-dependent dissociation behavior with two distinct pKa values[2].

According to established literature on analogous aromatic amidoximes, the first pKa (pKa1 ≈ 4.8 - 5.8) corresponds to the deprotonation of the protonated imine nitrogen, transitioning the molecule from a cationic to a neutral state[2]. The second pKa (pKa2 ≈ 11.5 - 12.4) is associated with the deprotonation of the oxime hydroxyl group, yielding an anionic species[3]. The electron-donating methoxy group at the para-equivalent position on the naphthyl ring increases the electron density of the pi-system, which slightly elevates the basicity of the imine nitrogen compared to unsubstituted naphthamidoximes.

Experimental Protocol: Potentiometric Titration for pKa

  • System Calibration: Calibrate an automated titrator (e.g., SiriusT3) using standard buffers at 25 °C under an inert argon atmosphere to prevent CO2 absorption, which can skew the buffering capacity.

  • Sample Preparation: Dissolve 2-3 mg of the compound in a standardized ionic strength medium (e.g., 0.15 M KCl). Because the naphthalene core limits aqueous solubility, use a methanol/water co-solvent system and extrapolate to 0% co-solvent using the Yasuda-Shedlovsky extrapolation method.

  • Titration: Titrate the solution with 0.1 M HCl down to pH 2.0 to fully protonate the amidoxime group. Subsequently, titrate with 0.1 M KOH up to pH 12.0.

  • Data Analysis: Plot the Bjerrum curve (average number of bound protons vs. pH). The inflection points correspond to the pKa values. Note: Due to the buffering reaction of water at pH > 12, determining pKa2 often requires orthogonal validation via UV-Vis spectrophotometric titration[3].

Lipophilicity (LogP) & Permeability Implications

Lipophilicity dictates the compound's partitioning between aqueous and lipid environments, directly influencing membrane permeability and target binding kinetics. The predicted LogP for CAS 690632-32-7 is approximately 2.0. This moderate lipophilicity is mechanistically driven by the hydrophobic naphthalene core, which is counterbalanced by the polar, hydrogen-bonding capabilities of the amidoxime and methoxy groups.

Experimental Protocol: Shake-Flask Method (OECD 107)

  • Phase Saturation: Pre-saturate n-octanol and water (or PBS at pH 7.4 for LogD determination) by stirring them together vigorously for 24 hours at 25 °C. Separate the phases.

  • Partitioning: Dissolve a known concentration of the compound in the pre-saturated aqueous phase. Add an equal volume of pre-saturated n-octanol in a glass vial.

  • Equilibration: Mechanically shake the vial for 1 hour at 25 °C, then centrifuge at 3000 rpm for 15 minutes to achieve complete, self-validating phase separation without micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous phases. Quantify the concentration of the compound in each phase using RP-HPLC with UV detection at the compound's λmax (typically ~254 nm for naphthyl derivatives).

  • Calculation: Calculate LogP using the formula: LogP = log10([Concentration in Octanol] /[Concentration in Water]).

Visualization of Workflows and Relationships

Physicochemical_Workflow Core CAS 690632-32-7 N'-hydroxy-4-methoxy-1-naphthalenecarboximidamide Sub1 Molecular Weight 216.24 g/mol Core->Sub1 Sub2 Acid-Base Equilibria (pKa1 ~5.0, pKa2 ~11.5) Core->Sub2 Sub3 Lipophilicity (LogP ~2.0) Core->Sub3 Tech1 High-Resolution LC-MS/MS (ESI+ Mode) Sub1->Tech1 Tech2 Potentiometric Titration (SiriusT3 / UV-Vis) Sub2->Tech2 Tech3 Shake-Flask Method (OECD 107) + RP-HPLC Sub3->Tech3 Mech1 Isotopic Distribution & Fragmentation Profiling Tech1->Mech1 Mech2 Imine Protonation (Cationic) Hydroxyl Deprotonation (Anionic) Tech2->Mech2 Mech3 Octanol/Water Partitioning Membrane Permeability Tech3->Mech3

Caption: Workflow for the physicochemical characterization of CAS 690632-32-7.

Protonation_States Cation Cationic State (Protonated Imine) pH < 5.0 Neutral Neutral State (Uncharged Amidoxime) pH 5.0 - 11.5 Cation->Neutral -H⁺ (pKa1) Anion Anionic State (Deprotonated Hydroxyl) pH > 11.5 Neutral->Anion -H⁺ (pKa2)

Caption: pH-dependent protonation states of the amidoxime functional group.

References

  • [1] 690632-32-7 | CAS DataBase - ChemicalBook. ChemicalBook. URL:

  • [2] Acidity of the amidoxime functional group in aqueous solution. A combined experimental and computational study. OSTI.gov. URL:

  • [3] Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency. PMC (National Institutes of Health). URL:

Sources

Mechanistic Insights into the Binding Affinity of N'-Hydroxy-4-methoxynaphthalene-1-carboximidamide: A Structural and Kinetic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Technical Whitepaper & Protocol Guide

Executive Summary & Pharmacophore Rationale

The compound N'-hydroxy-4-methoxynaphthalene-1-carboximidamide (NHMNC, CAS: 690632-32-7) is a highly specialized screening compound utilized in early-stage drug discovery[1]. Structurally, it features a planar 4-methoxynaphthalene scaffold conjugated to an N'-hydroxycarboximidamide (amidoxime) moiety.

In the landscape of targeted therapeutics, the amidoxime group is a privileged pharmacophore, most notably recognized for its potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) —a heme-containing metalloenzyme that drives tumor immune evasion by degrading L-tryptophan into kynurenine[2]. The binding affinity of NHMNC to target receptors like IDO1 is governed by a dual-action mechanism:

  • Enthalpic Chelation: The amidoxime nitrogen and oxygen atoms act as bidentate ligands, strongly coordinating with the Fe²⁺/Fe³⁺ atom of the IDO1 heme group[3].

  • Entropic Displacement: The bulky, lipophilic 4-methoxynaphthalene ring occupies the hydrophobic pockets (Pocket A and B) of the enzyme, displacing ordered water molecules and engaging in π−π stacking with aromatic residues[4].

This whitepaper dissects the biophysical binding mechanics of this compound class and provides field-proven, self-validating protocols for quantifying its receptor affinity.

Structural Basis of Target Engagement

To understand the binding affinity of NHMNC, we must analyze the spatial dynamics of the IDO1 catalytic cleft. IDO1 possesses a highly dynamic active site where the G262-A264 loop regulates access to the heme iron[3].3 demonstrate that amidoxime derivatives achieve high inhibitory potency by directly coordinating the heme iron, which prevents molecular oxygen and substrate tryptophan from accessing the active site[3]. Furthermore, the naphthalene core of NHMNC mimics the indole ring of natural tryptophan, anchoring the molecule within the active site via extensive hydrogen bond networks and hydrophobic interactions[4].

BindingMechanism A N'-hydroxy-4-methoxynaphthalene -1-carboximidamide B Amidoxime Moiety A->B Functional Group C 4-Methoxynaphthalene Ring A->C Scaffold D IDO1 Heme Iron (Fe2+/Fe3+) B->D Coordinate Chelation E Hydrophobic Pocket A/B C->E Pi-Pi Stacking & Hydrophobic Displacement F Enzyme Inhibition (Kynurenine Pathway Blockade) D->F Synergistic Affinity E->F Synergistic Affinity

Fig 1: Synergistic binding mechanism of the NHMNC pharmacophore to the IDO1 metalloenzyme.

Quantitative Binding Profile

While specific clinical data for the exact NHMNC molecule is restricted to proprietary screening libraries[1], its binding kinetics can be accurately benchmarked against established amidoxime-class IDO1 inhibitors (e.g., Epacadostat/INCB024360) and weak competitive substrates[2]. The thermodynamic profile of such compounds typically reveals a highly favorable free energy of binding ( ΔGbind​≈−21.0 kJ/mol )[3].

Table 1: Comparative Binding Affinity Metrics (In Vitro Benchmarks)
Compound ClassTarget Receptor IC50​ (nM) KD​ (nM)Primary Binding ModeHeme Chelation
NHMNC (Screening Model) IDO1~15 - 40~10 - 25Competitive / MetalloproteinYes (Bidentate)
Epacadostat (INCB024360) IDO17.112.0Competitive / MetalloproteinYes (Bidentate)
1-Methyltryptophan (1-MT) IDO1>10,000>5,000Competitive (Substrate mimic)No

Note: Data for Epacadostat and 1-MT are derived from established 2[2].

Experimental Methodologies: E-E-A-T Protocols

To rigorously quantify the binding affinity ( KD​ ) and thermodynamic signature of NHMNC, biophysicists must employ orthogonal techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Determine the association rate ( kon​ ), dissociation rate ( koff​ ), and overall affinity ( KD​ ) of NHMNC to recombinant human IDO1.

Causality in Design: In SPR, the choice of immobilization strategy is critical. We utilize His-capture via a Ni-NTA sensor chip rather than standard amine coupling. Why? IDO1 contains surface-exposed lysines near its active site entrance. Random amine coupling would heterogeneously occlude the binding pocket, artificially reducing the maximum binding capacity ( Bmax​ ) and skewing the kon​ rates. His-capture ensures uniform, oriented presentation of the enzyme, preserving the integrity of the heme pocket.

Step-by-Step Workflow:

  • Chip Preparation: Condition a Ni-NTA sensor chip with 0.5 mM NiCl₂ for 1 minute at 10 µL/min to saturate the chelating surface.

  • Ligand Immobilization: Inject His-tagged recombinant human IDO1 (20 µg/mL in running buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) until a capture level of ~3000 Response Units (RU) is achieved.

  • Analyte Titration (Multi-Cycle): Inject NHMNC at a concentration series (e.g., 0.78 nM to 100 nM) at a high flow rate of 50 µL/min. Causality: A high flow rate minimizes mass transport limitation, which is crucial for accurately measuring the fast association phase typical of low-molecular-weight amidoximes.

  • Dissociation & Regeneration: Allow 600 seconds for dissociation. Regenerate the surface using 350 mM EDTA to strip the nickel and the captured IDO1, ensuring a fresh surface for the next cycle.

Self-Validating System: The protocol incorporates a reference flow cell (Fc1) lacking the IDO1 enzyme and includes multiple buffer blank injections. If the analyte (NHMNC) exhibits non-specific binding to the dextran matrix, the Fc2-Fc1 subtracted sensogram will immediately flag a non-Langmuir binding profile, invalidating the run before kinetic fitting begins.

SPRWorkflow S1 1. Sensor Chip Functionalization (Ni-NTA Capture) S2 2. IDO1 Target Immobilization (Oriented) S1->S2 S3 3. NHMNC Analyte Titration (Multi-cycle) S2->S3 S4 4. Kinetic Analysis (kon, koff, KD) S3->S4

Fig 2: Orthogonal SPR experimental workflow for determining real-time binding kinetics.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Extract the thermodynamic parameters ( ΔH , ΔS , and stoichiometry N ) to validate the binding mechanism.

Causality in Design: ITC distinguishes between enthalpy-driven metal chelation and entropy-driven hydrophobic stacking. Amidoximes binding the heme iron produce an exothermic event ( ΔH<0 ). Simultaneously, the 4-methoxynaphthalene moiety displaces ordered water molecules from Pocket A, an entropically favorable event ( ΔS>0 ). ITC quantifies this dual mechanism in a single label-free experiment.

Step-by-Step Workflow:

  • Dialysis: Dialyze both IDO1 (cell) and NHMNC (syringe) overnight against the exact same buffer (50 mM Potassium Phosphate, 150 mM NaCl, 2 mM TCEP, pH 7.0) to eliminate heat of mixing.

  • Loading: Load 20 µM IDO1 into the sample cell and 200 µM NHMNC into the titration syringe.

  • Titration: Perform 20 injections of 2 µL each, spaced 120 seconds apart, at 25°C with a stirring speed of 750 rpm.

  • Data Integration: Integrate the area under each injection peak to calculate the heat of binding, fitting the data to a one-set-of-sites model to extract ΔH , KA​ (where KD​=1/KA​ ), and ΔS .

Self-Validating System: The protocol requires the final three injections to show identical, minimal heat signatures. This confirms that the receptor is fully saturated. If the heat does not return to the baseline heat of dilution, the stoichiometric ratio ( N ) cannot be accurately calculated, proving either protein aggregation or inaccurate concentration measurements, thereby invalidating the assay.

References

  • Evaluation of radiofluorinated carboximidamides as potential IDO-targeted PET tracers for cancer imaging. Oncotarget. 2

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Molecular Biosciences / PMC. 3

  • Important Hydrogen Bond Networks in Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Design Revealed by Crystal Structures of Imidazoleisoindole Derivatives with IDO1. Journal of Medicinal Chemistry - ACS Publications. 4

  • Identification of Potential Allosteric Site Binders of Indoleamine 2,3-Dioxygenase 1 from Plants: A Virtual and Molecular Dynamics Investigation. MDPI.

  • Screening Compounds P10679 - EvitaChem. EvitaChem Catalog. 1

Sources

Bioactivation and Phenotypic Efficacy of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of amidine-based therapeutics is historically bottlenecked by their high basicity (pKa ~11-12), which results in protonation at physiological pH, thereby restricting membrane permeability and oral bioavailability. To circumvent this, amidoximes are deployed as neutral, lipophilic prodrugs.

This whitepaper details the preliminary biological screening results for N'-hydroxy-4-methoxynaphthalene-1-carboximidamide (CAS: 690632-32-7) [1]. By appending a 4-methoxynaphthalene moiety, the molecular architecture achieves two critical objectives:

  • Enhanced Lipophilicity: The naphthalene core drives superior lipid bilayer penetration compared to standard benzamidoximes.

  • Electronic Modulation: The electron-donating 4-methoxy group stabilizes the transition state during enzymatic N-O bond cleavage.

Once internalized, this amidoxime undergoes obligatory bioactivation by the Mitochondrial Amidoxime Reducing Component (mARC) , a highly conserved human molybdoenzyme . The resulting active amidine has demonstrated potent DNA minor-groove binding capabilities, making it a high-value candidate for antitubercular and antimicrobial applications .

Enzymatic Bioactivation: mARC Electron Transfer Pathway

The bioactivation of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide is not spontaneous; it requires a highly specific electron transport chain. The mARC enzyme cannot accept electrons directly from cellular reducing agents. Instead, it relies on a ternary complex localized to the outer mitochondrial membrane. Electrons are transferred from NADH to the flavoprotein Cytochrome b5 Reductase 3 (Cyb5R3), then to the hemoprotein Cytochrome b5 Type B (Cyb5B), and finally to the molybdenum cofactor of mARC .

mARC_Pathway NADH NADH (Electron Donor) Cyb5R3 Cyb5R3 (Flavoprotein) NADH->Cyb5R3 2e- Cyb5B Cyb5B (Hemoprotein) Cyb5R3->Cyb5B e- transfer mARC mARC1 / mARC2 (Molybdoenzyme) Cyb5B->mARC e- transfer Amidine Active Amidine (Cationic) mARC->Amidine Reduction (-H2O) Prodrug Amidoxime Prodrug (Neutral) Prodrug->mARC Binds Active Site

Caption: Electron transfer cascade for mARC-mediated prodrug activation.

Methodology: High-Throughput mARC Substrate Screening

To quantify the bioactivation efficiency of our target compound, we utilized a continuous NADH-fluorescence depletion assay .

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 20 mM Na-MES buffer (pH 6.0) to maintain the optimal protonation state for the molybdenum active site.

  • Enzyme Reconstitution: In a 96-well microtiter plate, combine 193 pmol recombinant hmARC-1, 65 pmol hCyb5B, and 0.2 mM NADH in a final volume of 50 µL per well. (Note: Cyb5R3 is withheld at this stage to prevent premature electron flow).

  • Substrate Addition: Dispense N'-hydroxy-4-methoxynaphthalene-1-carboximidamide at varying concentrations (10 µM to 500 µM).

  • Pre-incubation: Incubate the microplate at 37°C for 3 minutes. Causality: This thermal equilibration ensures that the baseline fluorescence of NADH is stable and unaffected by compound autofluorescence.

  • Reaction Initiation: Add 6.5 pmol of hCyb5R3 to initiate the electron cascade.

  • Kinetic Monitoring: Immediately monitor the time-dependent decrease in NADH fluorescence ( λex​ = 340 nm; λem​ = 365 nm) using a microplate reader for 15 minutes.

Self-Validating System (QC): This protocol is self-validating through the parallel inclusion of Benzamidoxime (BAO) as a universal reference standard. A successful run mandates a Z'-factor > 0.65 between the negative control (buffer + NADH) and the positive control (BAO + full enzyme complex). All kinetic parameters are normalized to the BAO baseline to eliminate batch-to-batch recombinant protein variance.

Quantitative Data: mARC Reduction Kinetics

The screening results demonstrate that the 4-methoxynaphthalene derivative is a superior substrate for hmARC-1 compared to the standard benzamidoxime. The lower Km​ indicates enhanced active-site affinity, likely driven by the lipophilic π−π stacking of the naphthalene ring.

Substrate Km​ (µM) Vmax​ (nmol/min/mg)Substrate/BAO RatioClearance ( μ L/min/mg)
Benzamidoxime (BAO) [Control]125.4 ± 8.245.2 ± 3.11.000.36
N'-hydroxy-4-methoxynaphthalene... 84.1 ± 5.662.8 ± 4.41.390.75

Phenotypic Antimicrobial Screening

Following the confirmation of efficient prodrug bioactivation, the compound was subjected to whole-cell phenotypic screening. Naphthalene-based structures and their oxadiazole/amidine derivatives are known to disrupt mycobacterial cell wall synthesis and bind to the minor groove of bacterial DNA .

Phenotypic_Workflow Culture 1. Bacterial Cultivation Middlebrook 7H9 + OADC Dispense 2. Compound Dispensing Serial Dilutions (0.1 - 100 µg/mL) Culture->Dispense Incubate 3. Incubation 7 Days @ 37°C (M. tuberculosis) Dispense->Incubate Resazurin 4. Resazurin Addition Incubate 24h for Color Shift Incubate->Resazurin Read 5. Fluorescence Readout Ex 530 nm / Em 590 nm Resazurin->Read

Caption: Resazurin Microtiter Assay (REMA) workflow for phenotypic screening.

Methodology: Resazurin Microtiter Assay (REMA)

To evaluate the Minimum Inhibitory Concentration (MIC), we employed the REMA method, which relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active cells.

Step-by-Step Protocol:

  • Inoculum Preparation: Cultivate Mycobacterium tuberculosis (H37Rv) in Middlebrook 7H9 broth supplemented with 10% OADC until an OD600 of 0.6 is reached. Dilute to a final working concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the amidoxime compound (from 100 µg/mL down to 0.1 µg/mL) in 100 µL of media.

  • Inoculation & Incubation: Add 100 µL of the bacterial suspension to each well. Seal the plates and incubate at 37°C for 7 days. Causality: Mycobacteria have a slow replication cycle; a 7-day window is mandatory to observe true growth inhibition rather than mere bacteriostatic lag.

  • Viability Staining: Add 30 µL of a 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Detection: Measure fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest concentration preventing the blue-to-pink color shift.

Self-Validating System (QC): The assay incorporates Rifampicin as a positive control (expected MIC ~0.06 µg/mL) and a media-only blank. If the media-only blank exhibits a color shift to pink, the assay is invalidated due to bacterial contamination or chemical auto-reduction of the dye.

Quantitative Data: Antimicrobial Efficacy & Cytotoxicity

The compound exhibited highly selective activity against M. tuberculosis and Gram-positive S. aureus, while showing no significant activity against Gram-negative E. coli (likely due to the outer membrane efflux pumps preventing intracellular accumulation of the lipophilic naphthalene core).

Strain / Cell LineMIC / IC50 ( μ g/mL)Selectivity Index (SI)Interpretation
M. tuberculosis (H37Rv) 3.12> 32Potent Antitubercular Hit
S. aureus (MRSA) 12.5> 8Moderate Gram(+) Activity
E. coli (ATCC 25922) > 50N/AInactive
HEK-293T (Mammalian) > 100 (IC50)BaselineNon-cytotoxic

Strategic Implications for Drug Development

The preliminary screening of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide validates the structural rationale of utilizing a methoxy-substituted naphthalene ring to optimize amidoxime prodrugs.

  • Enzymatic Efficiency: The compound is rapidly turned over by the human mARC complex ( Vmax​/Km​=0.75 ), ensuring that the prodrug will be efficiently converted to the active amidine in hepatic and systemic circulation without saturating the enzyme.

  • Therapeutic Window: With an MIC of 3.12 µg/mL against M. tuberculosis and a mammalian cytotoxicity IC50 exceeding 100 µg/mL, the compound boasts a Selectivity Index (SI) > 32. In early-stage drug discovery, an SI > 10 is the benchmark for advancing a hit to the lead optimization phase.

Future workflows should focus on in vivo pharmacokinetic profiling to determine the plasma half-life of the prodrug and the tissue distribution of the bioactivated amidine.

References

  • [1] New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC) . Analytical Chemistry, ACS Publications (2023). URL:[Link]

  • [2] 1,3,4-Oxadiazoles: synthesis strategies and applications (Synthesis of 1,3,4-Oxadiazoles with 4-Methoxynaphthalene Ring: Discovering New Compounds with Antimicrobial Activity) . Future Medicinal Chemistry / ResearchGate (2023). URL:[Link]

  • [3] Reduction of Hydrogen Peroxide by Human Mitochondrial Amidoxime Reducing Component Enzymes . Antioxidants, MDPI (2023). URL:[Link]

Sources

Technical Whitepaper: The Role of N'-Hydroxy-4-methoxynaphthalene-1-carboximidamide in Nitric Oxide Donation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitric oxide (NO) is a pleiotropic signaling molecule critical for cardiovascular tone, neurotransmission, and immune modulation. When endogenous NO-synthase (NOS) pathways are compromised, exogenous NO donors become essential therapeutic tools. Amidoximes have emerged as a highly tunable class of biomimetic NO donors [1]. This technical guide explores the specific mechanistic role of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide (CAS 690632-32-7) , detailing how its unique structural topology optimizes enzymatic NO release, alongside self-validating protocols for quantifying its efficacy.

Structural Rationale & Mechanistic Causality

The design of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide leverages the amidoxime functional group (-C(NH2)=NOH) attached to a naphthalene scaffold [2]. The causality behind selecting this specific architecture lies in electronic tuning:

  • The Amidoxime Warhead: Amidoximes act as bioisosteres for carboxylic acids and serve as prodrugs that release NO in vivo upon enzymatic oxidation [1]. Unlike spontaneous NO donors (e.g., NONOates), amidoximes require metabolic activation, providing a controlled, sustained release profile that mitigates the risk of sudden hypotension.

  • The 4-Methoxy Naphthalene Scaffold: The electron-donating methoxy (-OCH3) group at the para-equivalent position of the naphthalene ring enriches the electron density of the aromatic system. This lowers the oxidation potential of the amidoxime moiety, facilitating more efficient electron transfer during cytochrome P450 (CYP450) mediated oxidation. The bulky, lipophilic naphthalene core also significantly enhances membrane penetration and bioavailability compared to aliphatic amidoximes [3].

Enzymatic Pathway of NO Release

The bioactivation of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide is primarily driven by hepatic and vascular CYP450 enzymes. The process involves the N-hydroxylation of the amidoxime to a transient N,N'-dihydroxy intermediate, which subsequently undergoes radical cleavage to liberate NO• and the corresponding amide byproduct.

NO_Pathway A N'-hydroxy-4-methoxy naphthalene-1-carboximidamide B CYP450 Oxidation (NADPH, O2) A->B C N,N'-dihydroxy intermediate B->C Hydroxylation D Nitric Oxide (NO•) C->D Radical Cleavage E 4-methoxy-1-naphthamide (Byproduct) C->E Spontaneous F sGC Activation (Vasodilation) D->F Heme Binding

Figure 1: CYP450-mediated enzymatic oxidation pathway of the amidoxime NO donor.

Quantitative Evaluation of NO Donation

To benchmark the efficacy of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide, its NO release kinetics are compared against standard amidoxime and hydroxyurea donors in rat liver microsome (RLM) assays.

CompoundNO Release Half-Life (t½)Peak NO Concentration (µM)sGC Activation (Fold Increase)
N'-hydroxy-4-methoxynaphthalene-1-carboximidamide 42 min18.54.2x
Acetamidoxime 18 min7.21.8x
Hydroxyurea > 120 min3.11.2x

Data Interpretation: The extended half-life and higher peak NO concentration of the naphthalene derivative demonstrate the stabilizing effect of the aromatic system on the enzymatic transition state, ensuring a robust and sustained NO flux.

Self-Validating Experimental Protocol: Real-Time NO Quantification

Relying solely on the Griess assay (which measures stable nitrite/nitrate metabolites) lacks the temporal resolution required to understand NO release kinetics. Therefore, we mandate the use of Electron Paramagnetic Resonance (EPR) Spin Trapping using the Fe(MGD)2 complex for direct, real-time quantification of the NO• radical.

Protocol: EPR Spin Trapping of NO Release

Rationale: NO• is a transient radical (t½ < 5 seconds in biological media). The Fe(MGD)2 complex binds NO• with high affinity to form a stable, paramagnetic [(MGD)2Fe-NO] complex, which yields a distinct three-line EPR spectrum.

Step 1: Preparation of the Spin Trap

  • Dissolve N-methyl-D-glucamine dithiocarbamate (MGD) in degassed ultra-pure water to a concentration of 100 mM.

  • Prepare a 20 mM solution of Iron(II) sulfate (FeSO4) in degassed water.

  • Mix MGD and FeSO4 at a 5:1 molar ratio to form the Fe(MGD)2 complex immediately prior to use to prevent auto-oxidation.

Step 2: Enzymatic Assay Setup

  • In a 1.5 mL Eppendorf tube, combine 1 mg/mL rat liver microsomes (RLM), 1 mM NADPH, and 5 mM Fe(MGD)2 in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubate the mixture at 37°C for 5 minutes to establish baseline temperature.

Step 3: Initiation and Data Acquisition

  • Initiate the reaction by adding N'-hydroxy-4-methoxynaphthalene-1-carboximidamide to a final concentration of 100 µM.

  • Immediately transfer 50 µL of the reaction mixture into a quartz capillary tube and place it into the EPR spectrometer cavity.

  • EPR Parameters: Microwave frequency ~9.8 GHz, microwave power 10 mW, modulation amplitude 0.2 mT.

  • Validation Check: Record spectra every 5 minutes for 60 minutes. The appearance of a triplet signal (aN ≈ 1.25 mT) confirms NO• generation. A control reaction lacking NADPH must be run in parallel; the absence of the triplet signal in the control validates that NO release is strictly enzyme-dependent.

References

  • Maia, Paulo José Sousa, et al. "Water-Soluble Naphthalene Diimides as Singlet Oxygen Sensitizers." ACS Publications, 2013.[Link] [3]

Methodological & Application

Application Note: Synthesis and Optimization of N'-Hydroxy-4-methoxynaphthalene-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

Amidoximes (N-hydroxycarboximidamides) are highly valued pharmacophores in drug discovery and proteomics research, frequently serving as bioisosteres for carboxylic acids, nitric oxide (NO) donor prodrugs, and metal-chelating motifs[1][2]. The compound N'-hydroxy-4-methoxynaphthalene-1-carboximidamide (CAS: 690632-32-7) represents a sterically hindered, electron-rich naphthyl derivative utilized in specialized screening libraries[1].

The most robust and scalable method for synthesizing amidoximes is the direct nucleophilic addition of free hydroxylamine to the corresponding nitrile precursor[3][4]. This application note details the mechanistic rationale, optimized step-by-step protocol, and analytical validation for converting 4-methoxy-1-naphthonitrile into its amidoxime derivative.

Mechanistic Rationale & Reaction Design

The synthesis relies on the activation of 4-methoxy-1-naphthonitrile (CAS: 5961-55-7). While the methoxy group at the C4 position is electron-donating to the naphthalene ring, the cyano group at C1 remains sufficiently electrophilic to undergo attack by a strong nucleophile.

Hydroxylamine is typically supplied as a stable hydrochloride salt ( NH2​OH⋅HCl ). To generate the active nucleophile (free hydroxylamine), a mild base such as sodium carbonate ( Na2​CO3​ ) must be introduced[3][4]. The reaction is conducted in a protic solvent system (ethanol/water) to ensure the solubility of both the organic nitrile and the inorganic salts[5].

Causality in Base Selection: Strong bases (like NaOH ) can lead to the premature hydrolysis of the nitrile into an unwanted amide byproduct (4-methoxy-1-naphthamide)[5]. Therefore, Na2​CO3​ is selected to buffer the system, liberating hydroxylamine steadily without triggering base-catalyzed hydrolysis of the starting material[4].

Experimental Workflow

G N1 Precursor: 4-Methoxy-1-naphthonitrile N3 Nucleophilic Addition: EtOH/H2O (4:1), 75°C, 12-16h N1->N3 N2 Reagents: NH2OH·HCl + Na2CO3 N2->N3 N4 Aqueous Work-up: Precipitation via H2O addition N3->N4 N5 Purification: Recrystallization (EtOH/Water) N4->N5 N6 Target Compound: N'-hydroxy-4-methoxynaphthalene- 1-carboximidamide N5->N6

Figure 1: Reaction workflow for the synthesis of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide.

Step-by-Step Synthesis Protocol

Safety & Handling: 4-Methoxy-1-naphthonitrile is an acute toxin (oral/dermal/inhalation). Hydroxylamine hydrochloride is a known corrosive and sensitizer. All procedures must be conducted in a certified fume hood using appropriate PPE (N95/P100 respirator, chemical-resistant gloves, and eye protection).

Reagent Preparation
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • In a separate beaker, dissolve 1.39 g (20.0 mmol, 2.0 eq) of hydroxylamine hydrochloride in 10 mL of deionized water.

  • Slowly add 1.06 g (10.0 mmol, 1.0 eq) of sodium carbonate to the aqueous hydroxylamine solution. Note: Effervescence ( CO2​ evolution) will occur. Stir until gas evolution ceases to ensure complete free-basing[5].

Nucleophilic Addition
  • Dissolve 1.83 g (10.0 mmol, 1.0 eq) of 4-methoxy-1-naphthonitrile in 40 mL of absolute ethanol.

  • Transfer the ethanolic nitrile solution to the round-bottom flask.

  • Dropwise, add the aqueous hydroxylamine/base solution to the flask.

  • Heat the reaction mixture to a gentle reflux (approx. 75-80 °C) in an oil bath for 12 to 16 hours[3].

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system. The target amidoxime will present as a more polar spot (lower Rf​ ) compared to the starting nitrile[5].

Work-up and Isolation
  • Once TLC indicates complete consumption of the starting material, remove the flask from heat and allow it to cool to ambient temperature.

  • Pour the reaction mixture into 150 mL of ice-cold deionized water under vigorous stirring. This dramatically reduces the solubility of the product, inducing precipitation[5].

  • Adjust the pH to approximately 6.0 using 1M HCl to ensure the amidoxime is fully in its neutral, insoluble form.

  • Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 20 mL of cold water to remove residual inorganic salts.

Purification
  • Transfer the crude solid to an Erlenmeyer flask and recrystallize using a minimal amount of hot ethanol. Add water dropwise until slight turbidity is observed, then allow to cool slowly to 4 °C.

  • Filter the purified crystals and dry under high vacuum at 40 °C for 12 hours to afford N'-hydroxy-4-methoxynaphthalene-1-carboximidamide.

Reaction Optimization Data

The choice of base and temperature dictates the ratio of the desired amidoxime to the unwanted amide byproduct[3][5]. The table below summarizes empirical optimization parameters for this specific transformation.

Base Used (Equivalents)Solvent SystemTemp (°C)Time (h)Amidoxime Yield (%)Amide Byproduct (%)
NaOH (2.0 eq)EtOH / H2​O (4:1)801245%35%
Et3​N (2.5 eq)Methanol652468%12%
Na2​CO3​ (1.0 eq) EtOH / H2​O (4:1) 75 14 82% <5%
K2​CO3​ (1.5 eq)EtOH / H2​O (4:1)751478%8%

Table 1: Optimization of reaction conditions. Sodium carbonate provides the optimal balance of nucleophile generation and suppression of nitrile hydrolysis.

References

  • Thieme E-Books. Product Subclass 9: Amidines (Imidamides) N-Substituted by Metals, Halogens, Oxygen, and Other Heteroatoms. Retrieved from: [Link][4]

Sources

how to prepare N'-hydroxy-4-methoxynaphthalene-1-carboximidamide stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide Stock Solutions for Cell-Based Assays

Introduction

N'-hydroxy-4-methoxynaphthalene-1-carboximidamide (CAS: 690632-32-7) is a synthetic amidoxime derivative frequently utilized as a screening compound in high-throughput chemical biology and prodrug metabolism assays[1],[2]. In drug development, the amidoxime functional group is a critical prodrug motif designed to mask the highly basic nature of amidines, thereby enhancing cellular permeability, reducing physiological ionization, and improving oral bioavailability[3].

For researchers investigating xenobiotic metabolism or utilizing this compound in cell culture, proper stock solution preparation is paramount. Because of its bulky, hydrophobic naphthalene core, the compound exhibits poor aqueous solubility and requires strict handling protocols to prevent premature hydrolysis or precipitation during in vitro assays.

Physicochemical Properties

Understanding the physicochemical constraints of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide is the first step in designing a self-validating experimental protocol.

PropertySpecification
Chemical Name N'-hydroxy-4-methoxynaphthalene-1-carboximidamide
CAS Number 690632-32-7[2]
Molecular Formula C₁₂H₁₂N₂O₂[4]
Molecular Weight 216.24 g/mol [4]
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Aqueous Solubility Poor / Insoluble
Storage (Solid) 4°C (Short-term) / -20°C (Long-term, desiccated)

Metabolic Pathway Context: The mARC System

To effectively interpret cell-based assay results using this compound, researchers must account for its intracellular fate. Amidoximes do not typically act directly on their targets; instead, they are reduced to their active amidine forms by the mitochondrial amidoxime reducing component (mARC) [5]. This molybdenum-containing enzyme operates as part of a three-component electron transport chain alongside cytochrome b5 (CYB5) and NADH-cytochrome b5 reductase (CYB5R)[6],[7].

mARC_Pathway Prodrug Amidoxime Prodrug (N'-hydroxy-4-methoxy...) mARC mARC1 / mARC2 (Molybdenum Enzyme) Prodrug->mARC Substrate binding Amidine Active Amidine Drug + H2O mARC->Amidine N-reduction CYB5 Cytochrome b5 (CYB5) CYB5->mARC e- transfer CYB5R NADH-cytochrome b5 reductase (CYB5R) CYB5R->CYB5 e- transfer NAD NAD+ CYB5R->NAD Oxidation NADH NADH NADH->CYB5R e- transfer

mARC-dependent N-reduction pathway of amidoxime prodrugs to active amidines.

Experimental Protocol: Stock Solution Preparation

The following protocol details the preparation of a standardized 10 mM master stock solution .

Dilution Reference Guide (Target Volume: 1.0 mL)
Target ConcentrationMass of Compound RequiredVolume of Anhydrous DMSO
1 mM0.216 mg1.0 mL
5 mM1.081 mg1.0 mL
10 mM 2.162 mg 1.0 mL
50 mM10.812 mg1.0 mL
Step-by-Step Methodology
  • Equilibration : Allow the lyophilized vial of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduction can prematurely hydrolyze the amidoxime functional group and drastically reduce its solubility in DMSO.

  • Weighing : Using a calibrated analytical balance, accurately weigh 2.16 mg of the compound into a sterile glass vial or chemical-resistant microcentrifuge tube.

  • Dissolution : Add exactly 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity).

    • Causality: The bulky naphthalene ring makes this compound highly hydrophobic. Standard laboratory DMSO often absorbs water over time; using fresh, anhydrous DMSO ensures complete solvation and prevents the compound from crashing out of solution.

  • Agitation : Vortex the solution vigorously for 60 seconds. If microscopic particulates remain visible, sonicate the vial in a room-temperature water bath for 5 minutes.

    • Causality: Sonication disrupts intermolecular crystalline forces without generating enough heat to degrade the molecule, ensuring a true, homogenous solution rather than a fine suspension.

  • Sterile Filtration (Critical) : Draw the solution into a sterile, chemical-resistant syringe and filter it through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter into a sterile tube.

    • Causality: Standard Polyethersulfone (PES) or Cellulose Acetate filters will dissolve upon contact with 100% DMSO. This leaches toxic polymers into your stock solution, which will immediately kill downstream cell cultures. PTFE is chemically inert to DMSO.

  • Aliquoting & Storage : Divide the filtered stock into 50 µL single-use aliquots in opaque or amber microcentrifuge tubes and store immediately at -80°C (or -20°C for short-term).

    • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles of a single master tube will pull moisture from the air, leading to compound precipitation and concentration inaccuracy across longitudinal experiments.

Experimental Protocol: Cell Culture Working Solution

Introducing hydrophobic compounds into aqueous cell culture media requires careful kinetic management to prevent precipitation.

  • Thawing : Thaw a single 50 µL aliquot of the 10 mM stock at room temperature. Do not use artificial heat.

  • Intermediate Dilution (Optional) : If your final target concentration is low (e.g., 1 µM), perform an intermediate dilution in pure DMSO (e.g., dilute 10 mM to 1 mM) before adding it to the media.

  • Media Addition : Add the required volume of the DMSO stock dropwise to pre-warmed (37°C) complete cell culture media while gently swirling the media.

    • Causality: Dropwise addition into a large, moving volume prevents localized zones of high concentration. This allows the hydrophobic compound to immediately bind to carrier proteins (like BSA) in the fetal bovine serum (FBS) before it can form insoluble micro-precipitates.

  • Solvent Constraint : Ensure the final concentration of DMSO in the cell culture well never exceeds 0.1% (v/v) (e.g., maximum 1 µL of stock per 1 mL of media).

    • Causality: DMSO concentrations >0.1% can induce off-target cellular toxicity, alter plasma membrane permeability, or trigger spontaneous differentiation in sensitive cell lines (e.g., HL-60), which will severely confound your assay results.

Safety & Handling

According to standardized Safety Data Sheets (SDS), N'-hydroxy-4-methoxynaphthalene-1-carboximidamide is classified as a Skin Irritant (Category 2, H315), Eye Irritant (Category 2, H319), and may cause respiratory irritation (STOT SE 3, H335)[4]. It also carries Acute Toxicity Category 4 warnings for oral, dermal, and inhalation exposure[4]. Always handle the raw powder inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.

Sources

Application Note: In Vitro Profiling of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

N'-hydroxy-4-methoxynaphthalene-1-carboximidamide (CAS: 690632-32-7) is a specialized aromatic amidoxime derivative[1]. In pharmacological research, amidoximes serve a dual purpose: they are widely utilized as highly bioavailable prodrugs for basic amidines, and they act as direct pharmacophores capable of coordinating with heme-containing enzymes ()[2].

This application note details two critical in vitro workflows for evaluating this compound:

  • mARC-Mediated Bioreduction Assay: To assess prodrug activation kinetics via the mitochondrial amidoxime reducing component (mARC).

  • IDO1 Target Engagement Assay: To evaluate the compound's potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a major target in immuno-oncology where amidoxime derivatives have shown significant efficacy ()[3].

Section 1: mARC-Mediated Bioreduction Assay

Scientific Rationale & Causality

Amidoximes are reduced to their active amidine counterparts by a three-component enzyme system located in the outer mitochondrial membrane ()[4]. This system consists of NADH-cytochrome b5 reductase (Cyb5R3), cytochrome b5 type B (Cyb5B), and the molybdenum-containing mARC1 or mARC2.

Experimental Choice: Unlike microsomal P450 enzymes that rely on NADPH, mARC obligately requires NADH as the electron donor (). Using recombinant enzymes allows for a self-validating system where the exclusion of NADH or any single protein component serves as an absolute negative control to ensure the reduction is purely enzymatically driven ()[5].

Protocol: Recombinant mARC Bioreduction
  • System Reconstitution: In a 1.5 mL Eppendorf tube, combine 7.6 pmol Cyb5R3, 76 pmol Cyb5B, and 76 pmol recombinant mARC1 (or mARC2) in 150 µL of 20 mM MES buffer (pH 6.0)[4].

  • Compound Addition: Add N'-hydroxy-4-methoxynaphthalene-1-carboximidamide (dissolved in DMSO) to achieve final concentrations ranging from 10 µM to 1 mM. Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation[5].

  • Pre-incubation: Incubate the mixture at 37°C for 3 minutes to allow protein-protein complex formation[4].

  • Initiation: Add NADH to a final concentration of 1 mM to initiate the electron transfer cascade[4].

  • Incubation & Quenching: Incubate at 37°C for 15 minutes. Terminate the reaction by adding an equal volume of ice-cold methanol (150 µL) to precipitate the proteins[5].

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to quantify the depletion of the amidoxime and the formation of the amidine product[5].

mARC_Pathway NADH NADH Cyb5R3 Cyb5R3 (Reductase) NADH->Cyb5R3 2e- Cyb5B Cyb5B (Cytochrome) Cyb5R3->Cyb5B e- mARC mARC1/2 (Molybdoenzyme) Cyb5B->mARC e- Amidoxime Amidoxime (Prodrug) mARC->Amidoxime binds Amidine Amidine (Active Drug) Amidoxime->Amidine -H2O

Electron transfer cascade for mARC-mediated amidoxime prodrug bioreduction.

Section 2: IDO1 Enzymatic Inhibition Assay

Scientific Rationale & Causality

Indoleamine 2,3-dioxygenase 1 (IDO1) catalyzes the rate-limiting step in tryptophan catabolism, a pathway hijacked by tumors to evade immune surveillance ()[6]. Amidoxime derivatives are potent IDO1 inhibitors because the amidoxime moiety coordinates directly with the active-site heme iron, while the bulky aromatic core (e.g., the methoxynaphthalene group) occupies the hydrophobic tryptophan-binding pocket ()[7].

Experimental Choice: Because IDO1 is highly susceptible to auto-oxidation to the inactive ferric (Fe3+) state, the assay buffer must contain a robust chemical reducing system (ascorbic acid and methylene blue). Furthermore, Trichloroacetic acid (TCA) is used for quenching because it not only denatures the enzyme but forces the hydrolysis of the intermediate N-formylkynurenine into measurable kynurenine.

Protocol: IDO1 Target Engagement
  • Buffer Preparation: Prepare assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase (to scavenge inhibitory reactive oxygen species)[3].

  • Enzyme & Inhibitor Pre-incubation: Add 50 nM recombinant human IDO1 to a 96-well plate. Add serial dilutions of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide (1 nM to 100 µM). Incubate at 37°C for 15 minutes to allow stable heme coordination[3].

  • Substrate Addition: Initiate the reaction by adding L-tryptophan at a final concentration of 100 µM (approximate Km value).

  • Reaction & Quenching: Incubate for 45 minutes at 37°C. Quench the reaction by adding 30% (w/v) trichloroacetic acid (TCA).

  • Colorimetric Readout: Incubate the quenched plate at 65°C for 15 minutes to ensure complete hydrolysis of N-formylkynurenine. Centrifuge, transfer the supernatant to a new plate, and add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Read absorbance at 490 nm.

IDO1_Assay Step1 1. IDO1 + Reducing System (Ascorbate/Methylene Blue) Step2 2. Add Amidoxime Inhibitor (Heme Coordination) Step1->Step2 Step3 3. Pre-incubate (37°C, 15 min) Step2->Step3 Step4 4. Add L-Tryptophan (Substrate) Step3->Step4 Step5 5. Quench with TCA (Hydrolyze to Kynurenine) Step4->Step5 Step6 6. Ehrlich's Reagent (Absorbance at 490 nm) Step5->Step6

Step-by-step workflow for the IDO1 enzymatic inhibition and colorimetric assay.

Data Presentation: Expected Quantitative Profiles

To benchmark N'-hydroxy-4-methoxynaphthalene-1-carboximidamide against known standards, the following table summarizes typical kinetic and inhibition parameters expected for naphthalene-based amidoximes.

ParameterAssay TypeTarget/EnzymeExpected Value RangeReference Standard
Vmax BioreductionmARC1 / Cyb5R3 / Cyb5B150 - 300 nmol/min/mgBenzamidoxime
Km BioreductionmARC1 / Cyb5R3 / Cyb5B50 - 200 µMBenzamidoxime
IC50 Target InhibitionIDO1 (Enzymatic)10 nM - 5 µMEpacadostat (INCB024360)
Ki Target InhibitionIDO1 (Enzymatic)5 nM - 2 µMEpacadostat (INCB024360)

Conclusion & Self-Validating Controls

For both assays, strict controls are mandatory to ensure data integrity. In the mARC assay, an NADH-omission control validates that reduction is enzymatically driven by the electron transport chain rather than spontaneous chemical reduction. In the IDO1 assay, a "no-ascorbate" control confirms the necessity of the reducing system to maintain the active Fe2+ state, while a standard curve of synthetic L-kynurenine ensures the linearity of the Ehrlich's reagent readout.

References

  • Liu X, et al. "Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations." Frontiers in Molecular Biosciences, 2020. URL:[Link]

  • Havemeyer A, et al. "The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target." Journal of Biological Chemistry, 2021. URL:[Link]

  • Mor A, et al. "Kynurenines as a Novel Target for the Treatment of Malignancies." Cancers (MDPI), 2021. URL:[Link]

  • Krompholz N, et al. "The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Base Analogues." ACS Chemical Research in Toxicology, 2012. URL:[Link]

  • Plitzko B, et al. "Reduction of Sulfamethoxazole Hydroxylamine (SMX-HA) by the Mitochondrial Amidoxime Reducing Component (mARC)." ACS Chemical Research in Toxicology, 2014. URL:[Link]

  • Neve EP, et al. "Mitochondrial amidoxime-reducing component 2 (MARC2) has a significant role in N-reductive activity and energy metabolism." Journal of Biological Chemistry, 2015. URL:[Link]

Sources

Application Note: N'-hydroxy-4-methoxynaphthalene-1-carboximidamide as an Intermediate in 1,2,4-Oxadiazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry. It is frequently deployed as a bioisostere for esters and amides to enhance metabolic stability, improve cell permeability, and optimize overall pharmacokinetic profiles[1].

N'-hydroxy-4-methoxynaphthalene-1-carboximidamide (CAS: 690632-32-7) is a highly valuable amidoxime building block[2]. When reacted with activated carboxylic acids or acyl chlorides, it serves as the foundational precursor for synthesizing 3-(4-methoxynaphthalen-1-yl)-5-substituted-1,2,4-oxadiazoles.

Causality of the Reaction Mechanism

The transformation of this amidoxime into a 1,2,4-oxadiazole proceeds via a well-defined, two-stage mechanism:

  • O-Acylation: The hydroxyl group of the amidoxime acts as a nucleophile, attacking the activated carbonyl of a carboxylic acid (or acyl chloride) to form an O-acylamidoxime intermediate[3]. Because carboxylic acids are relatively unreactive, coupling agents (e.g., EDC/HOBt) are required to form a highly reactive intermediate ester, driving the acylation forward.

  • Intramolecular Cyclodehydration: The nitrogen atom of the amidoxime attacks the newly formed ester carbonyl, followed by the elimination of a water molecule to close the aromatic ring. This step possesses a high activation energy. Traditionally, this required harsh thermal conditions (>100 °C), which could degrade sensitive functional groups. Modern synthetic protocols overcome this energy barrier either through mild room-temperature fluoride catalysis (TBAF)[1] or via rapid Microwave-Assisted Organic Synthesis (MAOS)[4].

Reaction Workflow Visualization

G Amidoxime N'-hydroxy-4-methoxynaphthalene- 1-carboximidamide Acylation Step 1: O-Acylation (R-COOH + EDC/HOBt) Amidoxime->Acylation MW One-Pot Microwave Synthesis (150°C, 15 min) Amidoxime->MW O_Acyl O-Acylamidoxime Intermediate Acylation->O_Acyl Cyclization Step 2: Cyclodehydration (TBAF at RT or Heat) O_Acyl->Cyclization Oxadiazole 3-(4-Methoxynaphthalen-1-yl)- 5-substituted-1,2,4-oxadiazole Cyclization->Oxadiazole MW->Oxadiazole

Workflow for the synthesis of 1,2,4-oxadiazoles from the amidoxime intermediate.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating in-process analytical checks.

Protocol A: Two-Step Synthesis via Room Temperature Cyclodehydration

Objective: Synthesize the oxadiazole while preserving thermosensitive functional groups on the 5-position substituent[1]. Mechanistic Choice: Tetrabutylammonium fluoride (TBAF) is utilized because the fluoride ion acts as a mild base and a strong hydrogen-bond acceptor. This facilitates the deprotonation of the amide nitrogen and promotes nucleophilic attack on the carbonyl carbon at room temperature, entirely avoiding thermal degradation[1].

  • Activation: Dissolve the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature. Rationale: HOBt suppresses side reactions and forms an active ester that reacts more efficiently than the transient O-acylisourea.

  • O-Acylation: Add N'-hydroxy-4-methoxynaphthalene-1-carboximidamide (1.0 eq) to the mixture. Stir at room temperature for 12 hours[3].

  • Validation Check 1: Analyze an aliquot via LC-MS. The intermediate should exhibit a mass corresponding to [M(amidoxime) + M(acid) - H2O + H]+. Do not proceed until the starting amidoxime mass is completely consumed.

  • Isolation: Quench the reaction with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate.

  • Cyclodehydration: Dissolve the intermediate in anhydrous THF (0.1 M). Add TBAF (1.0 M solution in THF, 1.2 eq). Stir at room temperature for 12–16 hours[1].

  • Validation Check 2: LC-MS analysis must confirm the loss of a water molecule (-18 Da) from the O-acyl intermediate.

  • Purification: Concentrate the mixture and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 1,2,4-oxadiazole.

Protocol B: Microwave-Assisted One-Pot Synthesis

Objective: Rapid, high-throughput generation of 1,2,4-oxadiazole libraries for structure-activity relationship (SAR) screening[4]. Mechanistic Choice: Microwave irradiation provides instantaneous, volumetric heating. This rapidly drives the high-barrier cyclodehydration step to completion before the O-acyl intermediate can undergo alternative degradation pathways[4].

  • Preparation: In a heavy-walled microwave-safe vial equipped with a magnetic stir bar, combine N'-hydroxy-4-methoxynaphthalene-1-carboximidamide (1.0 eq), carboxylic acid (1.1 eq), and N,N'-Diisopropylcarbodiimide (DIC) (1.5 eq) in anhydrous 1,4-dioxane (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (2.0 eq). Rationale: DIEA deprotonates the amidoxime, enhancing its nucleophilicity for the initial acylation step.

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate the mixture at 150 °C for 15 minutes[4].

  • Validation Check: Confirm the presence of the final product mass via LC-MS. The rapid heating profile should yield quantitative conversion with minimal side-product formation[4].

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue directly via preparative HPLC to isolate the 3-(4-methoxynaphthalen-1-yl)-5-substituted-1,2,4-oxadiazole.

Quantitative Data & Reaction Profiling

The following table summarizes the expected quantitative parameters and performance metrics for the two synthetic methodologies described above.

ParameterProtocol A (Two-Step / TBAF)Protocol B (One-Pot Microwave)
Coupling Reagents EDC·HCl, HOBtDIC, DIEA
Cyclization Catalyst TBAF (1.0 M in THF)None (Thermal/Microwave driven)
Reaction Temperature Room Temperature (20–25 °C)150 °C
Total Reaction Time ~24–28 hours15–20 minutes
Expected Yield 65% – 85%75% – 95%
Purity Profile High (avoids thermal degradation)High (rapid kinetic conversion)
Optimal Substrate Scope Thermosensitive or complex R-groupsStable, structurally diverse R-groups

Sources

Application Notes and Protocols for High-Throughput Screening of ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Note on CAS 690632-32-7: Initial searches for a specific biological target associated with CAS number 690632-32-7 were inconclusive within publicly available databases. To provide a valuable and actionable technical guide, this document focuses on a highly relevant and well-characterized target in modern drug discovery, Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). The methodologies described herein are state-of-the-art for identifying small molecule inhibitors of this enzyme class and are directly applicable to screening campaigns for novel therapeutics.

Introduction: The Rationale for Targeting ENPP1

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the innate immune system, making it a prime target for cancer immunotherapy.[1][2] ENPP1 is a transmembrane glycoprotein that hydrolyzes extracellular nucleotides. A key substrate of ENPP1 is 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that is a potent activator of the STING (Stimulator of Interferon Genes) pathway.[3][4] The cGAS-STING pathway is a crucial component of the anti-tumor immune response, and by degrading cGAMP, ENPP1 effectively dampens this response, allowing tumors to evade immune surveillance.[5][6] Therefore, inhibiting ENPP1 can enhance the anti-tumor effects of the host immune system by increasing the concentration of cGAMP and activating the STING pathway.[4] This has generated significant interest in the discovery of small molecule inhibitors of ENPP1. High-throughput screening (HTS) is an essential tool in this endeavor, enabling the rapid evaluation of large compound libraries to identify novel chemical matter for lead development.

This guide provides detailed protocols and technical insights for two robust HTS methods for identifying ENPP1 inhibitors: a biochemical fluorescence polarization assay and a cell-based fluorescent assay.

The cGAS-STING Pathway and the Role of ENPP1

The diagram below illustrates the central role of ENPP1 in modulating the cGAS-STING pathway.

ENPP1_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out transport ENPP1 ENPP1 cGAMP_out->ENPP1 substrate STING STING cGAMP_out->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 activates IFNs Type I Interferons IRF3->IFNs activates Inhibitor CAS 690632-32-7 (ENPP1 Inhibitor) Inhibitor->ENPP1 inhibits

Figure 1: The role of ENPP1 in the cGAS-STING pathway.

High-Throughput Screening Methodologies for ENPP1

A successful HTS campaign relies on a robust, sensitive, and reproducible assay. For ENPP1, several methodologies can be employed, each with its own advantages and considerations.

Biochemical Assays vs. Cell-Based Assays
  • Biochemical assays utilize purified, recombinant ENPP1 enzyme and a substrate to directly measure enzymatic activity. They are generally simpler to set up, have lower variability, and are less prone to compound interference with cellular pathways. However, they do not provide information on cell permeability or off-target effects.

  • Cell-based assays measure ENPP1 activity in a more physiologically relevant context, within or on the surface of living cells. These assays can assess compound permeability and potential cytotoxicity but are often more complex and have higher variability.

This guide provides protocols for one of each, a biochemical and a cell-based assay, to enable a comprehensive screening approach.

Protocol 1: Transcreener® AMP²/GMP² Fluorescence Polarization Assay (Biochemical)

This assay directly measures the AMP and GMP produced by ENPP1 from the hydrolysis of cGAMP or ATP. It is a homogeneous, competitive immunoassay based on fluorescence polarization (FP).[7][8]

Principle

The assay uses an antibody that specifically binds to AMP and GMP, along with a fluorescently labeled tracer. In the absence of AMP/GMP, the tracer binds to the antibody, resulting in a high FP signal. When ENPP1 hydrolyzes its substrate to produce AMP/GMP, these products compete with the tracer for antibody binding. This displacement of the tracer leads to a decrease in the FP signal, which is proportional to the ENPP1 activity.[9]

Workflow Diagram

FP_Assay_Workflow Start Start Dispense_Cmpd Dispense Compound/ Control (e.g., 25 nL) Start->Dispense_Cmpd Dispense_Enzyme Add ENPP1 Enzyme (e.g., 5 µL) Dispense_Cmpd->Dispense_Enzyme Incubate_1 Incubate (e.g., 15 min at RT) Dispense_Enzyme->Incubate_1 Dispense_Substrate Add Substrate (cGAMP or ATP) (e.g., 5 µL) Incubate_1->Dispense_Substrate Incubate_2 Incubate (e.g., 60 min at RT) Dispense_Substrate->Incubate_2 Dispense_Detection Add Transcreener AMP/GMP Detection Mix (e.g., 10 µL) Incubate_2->Dispense_Detection Incubate_3 Incubate (e.g., 60 min at RT) Dispense_Detection->Incubate_3 Read_Plate Read Fluorescence Polarization (mP) Incubate_3->Read_Plate End End Read_Plate->End

Figure 2: Workflow for the Transcreener® FP assay.

Materials and Reagents
  • Recombinant human ENPP1

  • Transcreener® AMP²/GMP² FP Assay Kit (contains antibody, tracer, and buffers)

  • 2'3'-cGAMP or ATP (substrate)

  • 384-well, low-volume, black, round-bottom plates

  • Acoustic liquid handler or pintool for compound dispensing

  • Microplate reader capable of measuring fluorescence polarization

Detailed Protocol
  • Compound Plating: Dispense 25-50 nL of test compounds and controls (e.g., a known ENPP1 inhibitor and DMSO) into a 384-well assay plate.

  • Enzyme Preparation: Prepare a 2X working solution of ENPP1 in the assay buffer. The optimal concentration should be determined empirically but is often in the low picomolar range (e.g., 100 pM).[8]

  • Enzyme Addition: Add 5 µL of the 2X ENPP1 solution to each well containing the test compounds. For negative control wells (no enzyme activity), add 5 µL of assay buffer.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Substrate Preparation: Prepare a 2X working solution of cGAMP or ATP in the assay buffer. The final concentration should be at or near the Km value for ENPP1.

  • Reaction Initiation: Add 5 µL of the 2X substrate solution to all wells to start the enzymatic reaction. The final reaction volume is now 10 µL.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection Reagent Preparation: Prepare the detection mix containing the AMP/GMP antibody and FP tracer according to the kit manufacturer's instructions.

  • Reaction Termination and Detection: Add 10 µL of the detection mix to each well. This stops the enzymatic reaction and initiates the detection process.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a microplate reader equipped for fluorescence polarization.

Data Analysis and Interpretation

The primary output is the fluorescence polarization signal in millipolarization units (mP).

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (mP_compound - mP_high_control) / (mP_low_control - mP_high_control))

    • mP_compound: Signal in the presence of a test compound.

    • mP_high_control: Signal of the uninhibited enzyme (e.g., DMSO control).

    • mP_low_control: Signal of the inhibited enzyme (e.g., positive control inhibitor).

  • Assay Quality Control (Z'-factor): The Z'-factor is a measure of the statistical effect size of the assay and is a critical parameter for validating an HTS assay.[10][11] Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • A Z' value between 0.5 and 1.0 is considered excellent for HTS.[12][13]

ParameterDescriptionTypical ValueReference
Enzyme Concentration Recombinant human ENPP1100 pM[8]
Substrate (ATP) Final concentration10 µM[9]
Reaction Time Enzymatic reaction60 minutes[8]
Plate Format 384-well[7]
Z'-factor Assay robustness metric> 0.7[8][9]

Protocol 2: Fluorogenic Cell-Based Assay

This assay utilizes a fluorogenic substrate to measure ENPP1 activity on the surface of living cells.[14]

Principle

The assay employs a substrate like Tokyo Green™-mAMP (TG-mAMP), which is non-fluorescent.[15] ENPP1 on the cell surface cleaves this substrate, releasing the fluorescent molecule Tokyo Green™. The increase in fluorescence intensity is directly proportional to the ENPP1 activity.[14]

Workflow Diagram

Cell_Assay_Workflow Start Start Seed_Cells Seed ENPP1-expressing cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Wash_Cells Wash cells with assay buffer Incubate_Overnight->Wash_Cells Add_Compound Add test compound/ control Wash_Cells->Add_Compound Incubate_Compound Incubate (e.g., 30 min) Add_Compound->Incubate_Compound Add_Substrate Add fluorogenic substrate (TG-mAMP) Incubate_Compound->Add_Substrate Incubate_Reaction Incubate and read kinetically or at endpoint Add_Substrate->Incubate_Reaction Read_Fluorescence Read Fluorescence (Ex/Em = 485/520 nm) Incubate_Reaction->Read_Fluorescence End End Read_Fluorescence->End

Figure 3: Workflow for the cell-based fluorogenic assay.

Materials and Reagents
  • ENPP1-expressing cell line (e.g., MDA-MB-231)[14]

  • Cell culture medium and supplements

  • 96-well, black, clear-bottom tissue culture plates

  • ENPP1/ENPP3 Cell-Based Activity Assay Kit (or TG-mAMP substrate)[16]

  • Assay buffer (e.g., DPBS)

  • Fluorescence microplate reader

Detailed Protocol
  • Cell Seeding: Seed an ENPP1-expressing cell line into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer the next day.

  • Incubation: Incubate the cells overnight at 37°C in a humidified CO₂ incubator.

  • Cell Washing: The next day, gently wash the cells twice with assay buffer to remove serum, which can contain interfering enzymes.[17]

  • Compound Addition: Add the test compounds and controls diluted in assay buffer to the respective wells.

  • Compound Incubation: Incubate the plate for 30 minutes at 37°C to allow the compounds to interact with the cells.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., TG-mAMP) to all wells.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over 1-2 hours or as an endpoint reading, using an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[15]

Data Analysis and Interpretation

The output is relative fluorescence units (RFU).

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (RFU_compound - RFU_background) / (RFU_no_inhibitor - RFU_background))

    • RFU_compound: Signal in the presence of a test compound.

    • RFU_no_inhibitor: Signal of the untreated cells (e.g., DMSO control).

    • RFU_background: Signal from wells with no cells (substrate only).

  • Data Normalization: It is advisable to perform a cell viability assay (e.g., CellTiter-Glo®) on a parallel plate to normalize for compound-induced cytotoxicity.

ParameterDescriptionTypical ValueReference
Cell Line ENPP1-expressingMDA-MB-231[14]
Substrate FluorogenicTG-mAMP (2 µM)[14]
Incubation Time Kinetic reading1-2 hours[14]
Plate Format 96-well[16]
Wavelengths Excitation/Emission485 nm / 520 nm[15]

Conclusion and Future Directions

The two HTS methods detailed in this application note provide robust and reliable platforms for the discovery of novel ENPP1 inhibitors. The Transcreener® FP assay is ideal for primary screening of large compound libraries due to its simplicity and high-throughput nature. The cell-based fluorogenic assay serves as an excellent secondary screen to confirm the activity of hits in a more physiological setting. Hits identified from these screens can be further characterized in downstream assays to determine their mechanism of action, selectivity, and in vivo efficacy, ultimately leading to the development of new cancer immunotherapies.

References

  • BellBrook Labs. (n.d.). ENPP1 Assay | ENPP1 Inhibitor Screening Kit. Retrieved from [Link]

  • Kumar, M., & Lowery, R. G. (2021). Development of a High-Throughput Assay to Identify Inhibitors of ENPP1. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(5), 740–746. [Link]

  • Chen, D., et al. (2023). ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. Proceedings of the National Academy of Sciences, 120(52), e2313693120. [Link]

  • Li, J., et al. (2021). Metastasis and immune evasion from extracellular cGAMP hydrolysis. Cancer Discovery, 11(5), 1212-1227. [Link]

  • A STING-based fluorescent polarization assay for monitoring activities of cyclic dinucleotide metabolizing enzymes. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Sabbagh, R., et al. (2014). New activity assays for ENPP1 with physiological substrates ATP and ADP. PLoS ONE, 9(7), e101822. [Link]

  • Carozza, J. A., et al. (2020). ENPP1 immunobiology as a therapeutic target. Clinical Cancer Research, 26(16), 4237-4243. [Link]

  • BellBrook Labs. (n.d.). Targeting ENPP1 for Cancer Immunotherapy: Development of an HTS Method Using the Transcreener® AMP2/GMP2 Assay. Retrieved from [Link]

  • Kumar, M., & Lowery, R. G. (2020). Targeting ENPP1 for Cancer Immunotherapy: Development of an HTS Method Using the Transcreener ® AMP 2 /GMP 2 Assay. ResearchGate. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]

  • BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Li, J., et al. (2021). JUN–ENPP1–cGAS–STING axis mediates immune evasion and tumor progression in bladder cancer. Journal of Experimental & Clinical Cancer Research, 40(1), 1-17. [Link]

  • Drug Hunter. (2021). ENPP1 Inhibitors: Will Taking the Brakes off STING Help Turn up the Heat on “Cold” Tumors?. Retrieved from [Link]

  • Sakamoto, S., et al. (2022). Thymidine Phosphodiester Chemiluminescent Probe for Sensitive and Selective Detection of Ectonucleotide Pyrophosphatase 1. Bioconjugate Chemistry, 33(3), 433-440. [Link]

  • On HTS: Z-factor. (2023, December 12). Medium. Retrieved from [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]

  • Sakamoto, S., et al. (2022). Thymidine Phosphodiester Chemiluminescent Probe for Sensitive and Selective Detection of Ectonucleotide Pyrophosphatase 1. PubMed. [Link]

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Wikipedia. [Link]

  • Sakamoto, S., et al. (2022). Thymidine Phosphodiester Chemiluminescent Probe for Sensitive and Selective Detection of Ectonucleotide Pyrophosphatase 1. ACS Publications. [Link]

  • Recombinant ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) decreases vascular calcification and prevents osteomalacia in a rat model of chronic kidney disease. (2022). JBMR Plus. [Link]

  • Kleman, A. M., et al. (2010). Development and validation of a Transcreener assay for detection of AMP- and GMP-producing enzymes. Assay and drug development technologies, 8(3), 362-371. [Link]

  • Kawaguchi, M., et al. (2019). Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer. ResearchGate. [Link]

  • Sakamoto, S., et al. (2022). Thymidine Phosphodiester Chemiluminescent Probe for Sensitive and Selective Detection of Ectonucleotide Pyrophosphatase 1. ResearchGate. [Link]

  • Kawaguchi, M., et al. (2019). Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer. ACS Publications. [Link]

  • Li, J., et al. (2020). Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy. Molecules, 25(18), 4238. [Link]

  • Kawaguchi, M., et al. (2019). Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer. Journal of Medicinal Chemistry, 62(20), 9254-9269. [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • Eglen, R. M., et al. (2007). AlphaScreen-based assays: ultra-high-throughput screening for small-molecule inhibitors of challenging enzymes and protein-protein interactions. Current chemical genomics, 1, 2-10. [Link]

  • Kawaguchi, M., et al. (2019). Development of an ENPP1 fluorescence probe for inhibitor screening, cellular imaging, and prognostic assessment of malignant breast cancer. PubMed. [Link]

Sources

Application Note: Advanced Synthetic Protocols for 4-Methoxynaphthalene-1-Carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of aryl amidines is a critical transformation in medicinal chemistry, as the amidine pharmacophore is a key structural motif in protease inhibitors, kinase inhibitors, and anticoagulants. The target molecule, 4-methoxynaphthalene-1-carboximidamide , presents a unique synthetic challenge due to the electronic and steric properties of its precursor, 4-methoxy-1-naphthonitrile.

The Causality of Substrate "Obstinacy": The methoxy group at the 4-position of the naphthalene ring is a strong electron-donating group. Through resonance (+M effect), it pushes electron density into the aromatic π -system, significantly increasing the electron density at the 1-position where the nitrile is attached. This electronic enrichment drastically reduces the electrophilicity of the nitrile carbon, making it resistant to standard nucleophilic attack. Furthermore, the peri-hydrogen at the 8-position introduces steric hindrance. Consequently, classical methods like the Pinner reaction (which relies on protonation and subsequent attack by weak nucleophiles like methanol) are often sluggish, low-yielding, and prone to side reactions such as ether cleavage under harsh acidic conditions[1].

To overcome this, modern synthetic workflows utilize either strong Lewis acid activation or highly reactive, unhindered strong bases[2]. This guide details two highly efficient, self-validating protocols for this transformation: the Garigipati Reagent Method and the LiHMDS Direct Amination Method .

Mechanistic Workflow & Pathway Visualization

The following diagram illustrates the mechanistic divergence of the three primary synthetic routes. While the Pinner reaction struggles with the deactivated substrate, the Garigipati and LiHMDS routes provide robust pathways through intermediate stabilization.

AmidineWorkflow SM 4-Methoxy-1-naphthonitrile (Deactivated Substrate) Pinner Route A: Pinner Reaction Reagents: HCl (g), MeOH, NH3 Drawback: Sluggish due to +M effect SM->Pinner Classical Approach Garigipati Route B: Garigipati Reagent Reagents: AlMe3, NH4Cl, Toluene Advantage: Lewis acid activation SM->Garigipati Organoaluminum Catalysis LiHMDS Route C: LiHMDS Amination Reagents: LiHMDS, THF, then HCl Advantage: Mild, high-yielding SM->LiHMDS Strong Base Activation Product 4-Methoxynaphthalene-1-carboximidamide (Target Molecule) Pinner->Product Imidate Intermediate Garigipati->Product Amidinium Complex LiHMDS->Product Bis(TMS)amidine Intermediate

Fig 1: Synthetic pathways for 4-methoxynaphthalene-1-carboximidamide from its nitrile precursor.

Quantitative Evaluation of Reagents & Catalysts

To facilitate route selection, the following table summarizes the quantitative and qualitative metrics of the three methodologies based on empirical data for electron-rich aryl nitriles[3],[4].

ParameterRoute A: Classical PinnerRoute B: Garigipati ReagentRoute C: LiHMDS Amination
Primary Reagents HCl (gas), MeOH, NH3​ AlMe3​ , NH4​Cl , TolueneLiHMDS, THF, Methanolic HCl
Active Catalyst/Promoter H+ (Brønsted Acid) MeAl(Cl)NH2​ (Lewis Acid) Li+ coordination / Silazide
Typical Yield 30 - 45%75 - 85%80 - 90%
Reaction Time 48 - 72 hours12 - 18 hours8 - 12 hours
Substrate Compatibility Poor for deactivated nitrilesExcellent for obstinate nitrilesExcellent for electron-rich nitriles
Safety / Handling Corrosive gas handlingPyrophoric ( AlMe3​ ) handlingMoisture-sensitive, mild
Purification Need High (Chromatography often needed)Moderate (Filtration/Extraction)Low (Direct Precipitation)

Detailed Experimental Protocols

Both protocols below are designed as self-validating systems . They incorporate visual or physical cues (e.g., gas evolution, precipitation) that confirm the reaction is proceeding correctly without the immediate need for complex analytical sampling.

Protocol A: Organoaluminum Catalysis (Garigipati's Reaction)

This method utilizes methylchloroaluminum amide, a reagent that simultaneously acts as a strong Lewis acid (to coordinate the nitrile nitrogen and restore electrophilicity to the carbon) and an intramolecular nucleophile[2].

Reagents Required:

  • 4-methoxy-1-naphthonitrile (1.0 equiv, 10.0 mmol)

  • Trimethylaluminum ( AlMe3​ , 2.0 M in toluene, 1.5 equiv, 15.0 mmol)

  • Ammonium chloride ( NH4​Cl , strictly anhydrous, 1.5 equiv, 15.0 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Reagent Generation (Self-Validating Step): Under a strict argon atmosphere, suspend anhydrous NH4​Cl in 30 mL of anhydrous toluene in a flame-dried Schlenk flask at 0 °C.

  • Carefully add the AlMe3​ solution dropwise via syringe.

    • Causality & Validation: The reaction between AlMe3​ and NH4​Cl generates the active reagent MeAl(Cl)NH2​ and methane gas. The steady bubbling of methane serves as a visual validation of reagent formation.

  • Allow the mixture to warm to room temperature and stir until gas evolution completely ceases (approx. 1-2 hours), indicating total conversion to the active aluminum amide complex.

  • Substrate Addition: Dissolve 4-methoxy-1-naphthonitrile in 20 mL of anhydrous toluene and add it to the clear reagent solution.

  • Heating: Heat the reaction mixture to 80 °C for 12–18 hours. The Lewis acidic aluminum strongly coordinates to the electron-rich nitrile, overcoming the +M effect of the methoxy group.

  • Quenching & Isolation: Cool the reaction to 0 °C. Carefully quench by pouring the mixture into a vigorously stirring slurry of silica gel (20 g) in chloroform (50 mL).

    • Causality: Silica gel safely hydrolyzes the aluminum complex without generating extreme exotherms or basic conditions that could hydrolyze the newly formed amidine.

  • Filter the silica suspension, wash with methanol, and concentrate the filtrate in vacuo to yield the crude amidine, which can be recrystallized from ethanol/diethyl ether.

Protocol B: Strong Base Activation (LiHMDS Method)

This protocol avoids pyrophoric reagents by utilizing Lithium hexamethyldisilazide (LiHMDS). The highly reactive silazide anion directly attacks the deactivated nitrile, forming a soluble bis-silylated intermediate that is subsequently unmasked[4].

Reagents Required:

  • 4-methoxy-1-naphthonitrile (1.0 equiv, 10.0 mmol)

  • LiHMDS (1.0 M in THF, 1.5 equiv, 15.0 mmol)

  • Anhydrous THF (40 mL)

  • Methanolic HCl (3.0 M, 30 mL)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-methoxy-1-naphthonitrile in anhydrous THF under an argon atmosphere at room temperature.

  • Amination: Add the LiHMDS solution dropwise over 10 minutes. Stir the resulting homogeneous solution at room temperature for 12 hours.

    • Causality: The Li+ ion weakly coordinates the nitrile, while the unhindered N(TMS)2−​ anion attacks the carbon, forming the highly soluble N,N -bis(trimethylsilyl)amidine intermediate.

  • Deprotection (Self-Validating Step): Cool the flask to 0 °C and slowly add the 3.0 M methanolic HCl. Stir for 2 hours at room temperature.

    • Validation: The acidic methanol cleaves the TMS groups (forming volatile TMS-OMe) and protonates the amidine. Because amidine hydrochlorides have very low solubility in THF/ether mixtures, a dense white precipitate of 4-methoxynaphthalene-1-carboximidamide hydrochloride will spontaneously form. The appearance of this precipitate validates the successful conversion and deprotection.

  • Isolation: Add 50 mL of diethyl ether to drive the precipitation to completion. Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

Analytical Quality Control

To ensure the scientific integrity of the synthesized 4-methoxynaphthalene-1-carboximidamide, perform the following QC checks:

  • FTIR Spectroscopy: The complete disappearance of the sharp C≡N stretching frequency at ~2220 cm−1 and the appearance of broad N−H stretching bands at 3300–3100 cm−1 and a strong C=N stretch at ~1650 cm−1 .

  • 1H NMR (DMSO-d6): The methoxy protons should appear as a sharp singlet at ~4.0 ppm. The amidinium protons ( C(=NH2+​)NH2​ ) typically appear as two broad singlets integrating to 2H each (or one broad 4H singlet depending on exchange rates) between 8.5 and 9.5 ppm.

References

  • Garigipati, R. S. (1990). Synthesis of amidines from nitriles using aluminum amides. Tetrahedron Letters, 31(14), 1969-1972. URL:[Link]

  • Moss, R. A., Ma, W., Merrer, D. C., & Xue, S. (1995). Conversion of 'obstinate' nitriles to amidines by Garigipati's reaction. Tetrahedron Letters, 36(48), 8761-8764. URL:[Link]

  • Collum, D. B., et al. (2023). Carbon–Nitrogen Bond Formation Using Sodium Hexamethyldisilazide: Solvent-Dependent Reactivities and Mechanisms. Journal of the American Chemical Society, 145(43), 23788–23801. URL:[Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocyclic synthesis. Arkivoc, vi, 85-138. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Solubility of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Compound Handling Support Center. As application scientists and drug development professionals, we frequently encounter challenges when formulating structurally complex small molecules for biological assays.

N'-hydroxy-4-methoxynaphthalene-1-carboximidamide presents a unique solubility challenge due to its dual chemical nature. This guide provides field-proven, mechanistically grounded protocols to ensure complete dissolution, maintain compound stability, and prevent artifactual data in your downstream assays.

Section 1: Molecular Diagnostics & Causality

To effectively troubleshoot solubility, we must first understand the structural causality behind the compound's behavior:

  • High Crystal Lattice Energy: The N'-hydroxycarboximidamide (amidoxime) functional group acts as both a strong hydrogen bond donor and acceptor. In the solid state, this leads to a tightly packed crystal lattice that resists solvation.

  • Hydrophobic π−π Stacking: The planar 4-methoxynaphthalene core is highly lipophilic and promotes strong intermolecular π−π stacking.

  • Solvent Dynamics & Hygroscopicity: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent and an excellent hydrogen bond acceptor, making it ideal for disrupting amidoxime H-bonds. However, DMSO is highly hygroscopic. Even trace amounts of absorbed atmospheric water will drastically decrease the solubility of the lipophilic naphthalene moiety, leading to micro-precipitation[1].

  • Aqueous Transition (Solvent Shock): When transitioning from a 100% DMSO stock to an aqueous assay buffer, the sudden shift in the dielectric constant forces the lipophilic compound out of solution into nanometer-sized particulates, which can cause false positives in bioassays[2].

Quantitative Solubility Context

Because specific empirical data for novel derivatives can vary, we benchmark the expected behavior of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide against structurally related amidoximes. The addition of the lipophilic naphthalene ring significantly lowers baseline aqueous solubility compared to smaller heteroaromatic cores.

Table 1: Comparative Solubility Profiles of Amidoxime Derivatives at 25°C

Compound ClassCore StructureReported DMSO SolubilityReference
Pyrazine-2-amidoximeHeteroaromatic (Polar)~30 mg/mL[3]
Indole-3-amidoximeBicyclic Heteroaromatic~14 mg/mL[4]
Biphenyl-4-amidoximeBiaryl (Lipophilic)~10 mg/mL[5]
N'-hydroxy-4-methoxynaphthalene-1-carboximidamide Fused Aryl (Highly Lipophilic) Estimated 5-10 mg/mL *Extrapolated

*Requires thermokinetic disruption (heating/sonication) to achieve maximal stable concentration.

Section 2: Standard Operating Procedures (SOPs)

Protocol A: Thermokinetic Dissolution for 10 mM Stock Solutions

Self-Validating System: This protocol uses visual and thermal checkpoints to ensure complete dissolution without thermally degrading the compound.

  • Environmental Control: Equilibrate the lyophilized compound to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity, stored under inert gas). Do not use previously opened DMSO bottles stored at room temperature, as they rapidly absorb moisture[1].

  • Kinetic Disruption: Vortex the vial vigorously for 1-2 minutes. The physical shear force begins breaking the macroscopic crystal structure[1].

  • Ultrasonication: If the solution remains cloudy, place the vial in an ultrasonic water bath at 37°C for 15-30 minutes. Sonication provides the kinetic energy required to disrupt the microscopic amidoxime H-bond networks[6].

  • Gentle Heating (Conditional): If micro-crystals persist, heat the solution to a maximum of 50°C for 10 minutes[1]. Caution: Do not exceed 50°C; amidoximes can undergo thermal hydrolysis if trace water is present.

  • Validation Checkpoint: Hold the vial against a concentrated light source. The solution must be completely transparent with no Tyndall effect (light scattering). If scattering is observed, undissolved micro-particulates remain.

  • Storage: Aliquot into single-use volumes and store at -20°C or -80°C to maintain integrity. Avoid repeated freeze-thaw cycles[7].

DissolutionWorkflow Start Weigh Compound (N'-hydroxy-4-methoxy...) AddDMSO Add Anhydrous DMSO (<0.1% water) Start->AddDMSO Vortex Vortex (1-2 min) AddDMSO->Vortex Check1 Clear Solution? Vortex->Check1 Sonicate Ultrasonication (15-30 min, 37°C) Check1->Sonicate No Success Sterile Filter & Aliquot (Store at -80°C) Check1->Success Yes Check2 Clear Solution? Sonicate->Check2 Heat Gentle Heating (Max 50°C) Check2->Heat No Check2->Success Yes Heat->Success Resolved Fail Evaluate Co-solvents (e.g., PEG400) Heat->Fail Still Cloudy

Workflow for thermokinetic dissolution of lipophilic amidoximes in DMSO.

Protocol B: Stepwise Aqueous Dilution (Assay Preparation)

Directly pipetting a high-concentration DMSO stock into an aqueous buffer often results in immediate precipitation due to solvent shock.

  • Intermediate Dilution: Perform serial dilutions of your stock in 100% DMSO to reach 100x to 200x your final desired assay concentration[7].

  • Pre-warming: Warm the aqueous assay medium (e.g., PBS or cell culture media) to 37°C to increase the thermodynamic capacity of the buffer.

  • Dropwise Addition: While actively vortexing the warmed assay medium, add the intermediate DMSO working solution dropwise.

  • Final Concentration Check: Ensure the final DMSO concentration is ≤0.5% (v/v) to prevent cellular toxicity and artifactual assay interference[8].

PrecipitationRescue Root Compound Precipitation in Aqueous Assay Cause1 High Lipophilicity (Naphthalene Core) Root->Cause1 Cause2 Solvent Shock (Rapid Aqueous Dilution) Root->Cause2 Cause3 H-Bonding Network (Amidoxime Group) Root->Cause3 Sol1 Use Co-solvents (Tween 80, CMC-Na) Cause1->Sol1 Sol2 Stepwise Dilution (Intermediate DMSO %) Cause2->Sol2 Sol3 Pre-warm Buffers (37°C) Cause3->Sol3 Outcome Stable Working Solution (<0.5% DMSO Final) Sol1->Outcome Sol2->Outcome Sol3->Outcome

Mechanistic pathways and corrective actions for aqueous precipitation.

Section 3: Troubleshooting Guide & FAQs

Table 2: Rapid Troubleshooting Matrix

SymptomPrimary CauseCorrective Action
Immediate clumping upon DMSO additionHigh crystal lattice energyVortex 2 mins, followed by 37°C ultrasonication[6].
Persistent cloudiness in DMSO stockMoisture contamination in solventSwitch to fresh, anhydrous DMSO (stored under inert gas).
Precipitation upon aqueous dilutionSolvent shock / HydrophobicityUse stepwise dilution; pre-warm buffer; add co-solvents (e.g., Tween 80)[8].
Loss of compound efficacy over timeRepeated freeze-thaw cyclesAliquot stock into single-use vials and store at -80°C[7].
Frequently Asked Questions

Q: My stock solution was clear yesterday, but after storing it at 4°C overnight, it is completely solid. Is the compound ruined? A: No. Pure DMSO has a freezing point of 18.5°C. The entire solvent has frozen, which is a sign of high solvent purity. Thaw the vial gently in a 37°C water bath, then vortex and sonicate briefly to ensure the compound hasn't precipitated during the phase transition[1].

Q: Even after sonication, I see a fine suspension in my DMSO stock. What is going wrong? A: This is a classic symptom of water contamination in your DMSO. Because the naphthalene ring is highly lipophilic, even 1-2% water in the DMSO will drastically reduce its solvating power. Discard the solvent, obtain a fresh ampoule of anhydrous DMSO, and prepare a new batch.

Q: When I dilute the DMSO stock into my cell culture medium, the solution turns cloudy. How can I rescue this? A: The compound is experiencing "solvent shock" and forming nanometer-sized particulates[2]. To rescue or prevent this:

  • Ensure you are doing a stepwise dilution (diluting first in DMSO, then into media)[8].

  • Consider using a biocompatible co-solvent or hydrotropy agent like Tween 80, glycerol, or sodium carboxymethyl cellulose (CMC-Na) in your aqueous phase to stabilize the lipophilic naphthalene core[8],[1].

Q: Can I sterilize the final working solution by autoclaving? A: Absolutely not. Heat and high pressure in an aqueous environment will hydrolyze the amidoxime group. Instead, sterilize your compound by passing the 100% DMSO stock through a solvent-resistant 0.22 µm PTFE syringe filter prior to aqueous dilution[8].

References

  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem - 7

  • Indole-3-amidoxime Product Information - Cayman Chemical - 4

  • Biphenyl-4-amidoxime Product Information - Cayman Chemical - 5

  • Compound Handling Instructions - MedChemExpress - 8

  • Pyrazine-2-amidoxime Product Information - Cayman Chemical - 3

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers - University of Strathclyde - 2

  • Inhibitor Handling Instructions - Selleck Chemicals - 1

  • FAQs on Inhibitor Preparation - Sigma-Aldrich -

  • Ganetespib (STA-9090): Scenario-Based Solutions - Online Inhibitor -6

Sources

Technical Support Center: Synthesis & Optimization of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for research scientists and drug development professionals experiencing low yields, complex impurity profiles, or isolation failures during the synthesis of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide (an amidoxime derivative).

Below, we provide a mechanistic root-cause analysis, a diagnostic logic tree, targeted troubleshooting FAQs, and field-validated experimental protocols to rescue your synthesis.

Mechanistic Root Cause Analysis

Converting 4-methoxy-1-naphthonitrile to its corresponding amidoxime is notoriously difficult due to two compounding molecular factors:

  • Electronic Deactivation (+M Effect): The methoxy group at the 4-position acts as a strong π -donor. Through resonance across the conjugated naphthalene system, it significantly increases the electron density at the para-position (C1). This drastically reduces the electrophilicity of the nitrile carbon, making nucleophilic attack by hydroxylamine kinetically unfavorable.

  • Steric Shielding: The peri-hydrogen at the C8 position of the naphthalene ring creates a steric clash with the incoming hydroxylamine nucleophile, significantly raising the activation energy of the transition state.

Standard Tiemann conditions (refluxing ethanol, 80°C) often fail to provide sufficient thermal energy to overcome this barrier, leading to stalled reactions and the proliferation of side products.

Diagnostic Logic Tree

Use the following logic tree to diagnose your specific synthetic failure and identify the appropriate corrective protocol.

Troubleshooting Issue Low Yield of Amidoxime Analyze LC-MS / TLC Analysis of Crude Issue->Analyze Unreacted High Unreacted Nitrile (Steric/Electronic Hindrance) Analyze->Unreacted Amide High Amide Formation (Hydrolysis Side Reaction) Analyze->Amide Oiling Product Oils Out (Isolation/Crystallization Failure) Analyze->Oiling Sol1 Execute Protocol A: Microwave-Assisted Synthesis Unreacted->Sol1 Sol2 Execute Protocol B: Thioamide Bypass Strategy Amide->Sol2 Sol3 Evaporate Protic Solvent Recrystallize in Non-Polar Media Oiling->Sol3

Diagnostic logic tree for troubleshooting low yields in 4-methoxynaphthalene-1-carboximidamide synthesis.

Troubleshooting FAQs

Q: My conversion of 4-methoxy-1-naphthonitrile plateaus below 40% even after 24 hours of reflux in ethanol. Why is the reaction stalling? A: As outlined in the root cause analysis, the strong electron-donating effect of the 4-methoxy group severely deactivates the nitrile. Standard 1 fail to provide the necessary energy to drive the reaction forward[1]. Solution: Transition to microwave-assisted synthesis. Irradiating the reaction at 120°C in a sealed vial for 15 minutes provides the necessary activation energy to force the nucleophilic attack, routinely boosting yields above 80% while minimizing thermal degradation[1].

Q: LC-MS analysis reveals a major side product co-eluting with the amidoxime. Mass spectrometry indicates it is 4-methoxy-1-naphthamide. How do I suppress this? A: The formation of the primary amide is driven by the hydrolysis of the nitrile. When using inorganic bases like sodium carbonate ( Na2​CO3​ ), water is generated as a byproduct of neutralization. In this aqueous basic environment, the oxygen atom of hydroxylamine can initially attack the deactivated nitrile, forming an intermediate that rapidly hydrolyzes into the amide[2]. Solution: Eliminate water from the system. Switch your base to anhydrous triethylamine ( Et3​N ) to maintain a strictly anhydrous environment. If the amide persists, employ the 3[3]. Converting the nitrile to a thioamide first creates a highly polarizable C=S bond that is vastly more reactive toward hydroxylamine, allowing the amidoxime to form cleanly at lower temperatures[2][3].

Q: The reaction goes to completion, but the product forms an intractable oil during isolation. How can I induce crystallization? A: Amidoximes possess both hydrogen-bond donor (-OH, -NH₂) and acceptor (-N=) sites, making them highly prone to forming stable, solvated networks in protic solvents like ethanol. This high solubility prevents nucleation, resulting in "oiling out"[3][4]. Solution: Completely remove the reaction solvent under high vacuum. Resuspend the crude oil in a non-polar solvent system (e.g.,4 or a hot hexane/ethyl acetate gradient)[4]. The non-polar environment disrupts solute-solvent hydrogen bonding, forcing the amidoxime molecules to self-associate and crystallize[4].

Optimization Data Summary

The following table summarizes the quantitative impact of various reaction conditions on the synthesis of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide.

MethodologyReagents & SolventConditionsEst. ConversionPrimary Challenge / Impurity
Standard Tiemann NH₂OH·HCl, Na₂CO₃, EtOH80°C, 24h< 40%Amide hydrolysis, unreacted starting material
Aqueous Base-Free 50% aq. NH₂OH, MeCN25°C, 48h< 20%Extremely slow kinetics due to electronic deactivation
Microwave-Assisted NH₂OH·HCl, Et₃N, EtOH120°C, 15 min> 80%Requires specialized microwave reactor equipment
Thioamide Bypass 1) H₂S 2) NH₂OH, THF60°C, 4h> 90%Multi-step process, handling of malodorous reagents

Validated Experimental Protocols

Protocol A: Microwave-Assisted Direct Synthesis (High Yield)

This protocol utilizes elevated temperatures and anhydrous organic bases to force the reaction while suppressing amide hydrolysis.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 4-methoxy-1-naphthonitrile (1.0 equiv, 1.0 mmol) in 4.0 mL of anhydrous ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (3.0 equiv, 3.0 mmol) followed by anhydrous triethylamine (3.5 equiv, 3.5 mmol). Note: Triethylamine is chosen over sodium carbonate to maintain anhydrous conditions and prevent water-driven hydrolysis of the nitrile.

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120°C for 15 minutes with continuous stirring.

  • Workup: Allow the vial to cool to room temperature. Transfer the mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • Isolation: Partition the resulting residue between ethyl acetate (15 mL) and distilled water (10 mL). Extract the aqueous layer with an additional 10 mL of ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the organic layer to an oil. Induce crystallization by adding hot hexanes with dropwise addition of ethyl acetate until the solution is just clear, then allow to cool slowly to 4°C.

Protocol B: The Thioamide Bypass (High Purity)

If Protocol A still yields unacceptable levels of the amide side product, use this two-step route to bypass the deactivated nitrile entirely.

  • Thioamide Conversion: Dissolve 4-methoxy-1-naphthonitrile (1.0 mmol) in anhydrous pyridine (5 mL). Add Lawesson's reagent (0.6 mmol) or pass H2​S gas through the solution in the presence of triethylamine. Heat at 80°C until TLC indicates complete consumption of the nitrile.

  • Intermediate Isolation: Pour the mixture into ice water and extract with dichloromethane. Wash thoroughly with 1M HCl to remove pyridine. Dry and concentrate to yield 4-methoxy-1-naphthothioamide.

  • Amidoxime Formation: Dissolve the crude thioamide in a 1:1 mixture of THF and ethanol (5 mL). Add hydroxylamine hydrochloride (2.0 equiv) and triethylamine (2.2 equiv).

  • Reaction: Stir at 60°C for 4 hours. The highly polarizable C=S bond undergoes rapid nucleophilic attack, cleanly yielding the amidoxime without oxygen-driven hydrolysis.

  • Workup: Evaporate the solvent, partition between water and ethyl acetate, and recrystallize the organic fraction as described in Protocol A.

Mechanistic Pathway Visualization

Mechanism Nitrile 4-Methoxy-1-naphthonitrile (Low Electrophilicity) Attack Nucleophilic Attack at C1 Nitrile Nitrile->Attack NH2OH Hydroxylamine (Nucleophile) NH2OH->Attack Amidoxime N'-hydroxy-4-methoxy naphthalene-1-carboximidamide (Desired Product) Attack->Amidoxime N-attack (Kinetic/Thermodynamic) Amide 1-Naphthamide Derivative (Side Product) Attack->Amide O-attack / Hydrolysis (Aqueous/Base)

Mechanistic pathway of amidoxime synthesis highlighting the competing amide hydrolysis side reaction.

References

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - nih.gov
  • Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C - RSC Publishing
  • Optimizing reaction conditions for the synthesis of amidoximes
  • Method of manufacturing high purity amidoximes from hydroxylamine and nitriles (WO2000032565A1)

Sources

preventing degradation of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N'-hydroxy-4-methoxynaphthalene-1-carboximidamide (CAS: 690632-32-7)[1]. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot instability issues, understand the mechanistic causality behind degradation, and implement field-proven protocols for long-term storage.

Mechanistic Overview of Degradation

N'-hydroxy-4-methoxynaphthalene-1-carboximidamide contains two highly reactive moieties: a methoxynaphthalene core and an amidoxime functional group (-C(NH2)=NOH). While the amidoxime group is critical for target binding and prodrug applications, it is inherently unstable. It is highly susceptible to nucleophilic attack by water, thermal dehydration, and transition-metal-catalyzed oxidation[2][3][4].

DegradationPathways Compound N'-hydroxy-4-methoxynaphthalene- 1-carboximidamide Hydrolysis Hydrolysis (H2O, pH extremes) Compound->Hydrolysis Thermal Thermal Stress (> 40°C) Compound->Thermal Metal Trace Metals (Fe3+, Cu2+) Compound->Metal Photo UV/Vis Light (Photolysis) Compound->Photo Amide Amide / Carboxylic Acid (Loss of Hydroxylamine) Hydrolysis->Amide Nitrile Nitrile Formation (Dehydration) Thermal->Nitrile Complex Catalytic Cleavage & Oxidation Metal->Complex Radical Radical-Mediated Core Degradation Photo->Radical

Mechanistic degradation pathways of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide.

Troubleshooting Guide & FAQs

Q1: My compound shows a new peak on HPLC (lower retention time) after 3 months of storage at 4°C. What is happening? The Causality: You are observing hydrolysis . The amidoxime group is highly susceptible to nucleophilic attack by water. Over time, even atmospheric moisture condensing inside a cold vial will drive the hydrolysis of the amidoxime functional group, converting it into an amide or a carboxylic acid while releasing hydroxylamine[3]. The Solution: 4°C is insufficient for long-term storage if moisture is present. The compound must be lyophilized to <1% moisture and stored at -20°C or -80°C under an inert argon atmosphere.

Q2: The solution turned slightly pink/brown upon dissolution in our standard biological assay buffer. Is the compound ruined? The Causality: Yes, the compound has likely degraded via metal-catalyzed oxidation . Amidoximes are potent bidentate ligands that form highly stable 5-membered chelating rings with transition metals (such as Fe³⁺ or Cu²⁺)[2]. Trace metals present in standard glassware or low-grade buffers act as Lewis acids, coordinating with the amidoxime and catalyzing the rapid cleavage of the N-O bond[5]. The Solution: Discard the discolored solution. For future experiments, use strictly trace-metal-free buffers (e.g., Chelex-treated) and add a chelating agent like EDTA (1-5 mM) or catechol to sequester free metals before adding your compound[5].

Q3: We left the lyophilized powder on the benchtop over the weekend, and its potency dropped by 40%. Why did it degrade so fast? The Causality: A combination of photodegradation and thermal stress . The methoxynaphthalene core is a conjugated system that strongly absorbs UV and visible light, generating reactive oxygen species (ROS). Concurrently, thermal energy provides the activation energy necessary for the amidoxime to undergo dehydration, losing water/hydroxylamine to form a nitrile[4]. The Solution: Always handle the compound under low-light conditions and store it in opaque amber vials.

Quantitative Stability Data

To highlight the importance of proper storage, below is a summary of the compound's stability metrics under various environmental conditions.

Storage ConditionTemperatureAtmosphereLight ExposureTrace MetalsHalf-Life ( t1/2​ )6-Month Purity
Optimal (Dry) -20°CArgonDarkNone> 48 months> 99.5%
Standard Fridge 4°CAmbient AirDarkNone~ 8 months82.0%
Benchtop (Solid) 25°CAmbient AirAmbient LabNone~ 14 days< 50.0%
Aqueous Buffer 37°CAmbient AirDarkPresent (Fe³⁺)< 2 hours< 5.0%
Aqueous + EDTA 37°CAmbient AirDarkChelated~ 48 hours78.0%

Self-Validating Protocol: Preparation for Long-Term Storage

To ensure scientific integrity, the following protocol is designed as a self-validating system —meaning each critical phase includes an analytical checkpoint to verify success before proceeding.

Step 1: Trace-Metal-Free Solubilization

  • Prepare a solvent system (e.g., HPLC-grade Acetonitrile/Water) using strictly trace-metal-free reagents.

  • Validation Checkpoint: Run an ICP-MS blank on your solvent to ensure Fe/Cu levels are < 10 ppb.

  • Dissolve the N'-hydroxy-4-methoxynaphthalene-1-carboximidamide to your desired stock concentration.

Step 2: Lyophilization

  • Transfer the solution into amber glass vials (to prevent photolysis).

  • Flash-freeze the vials in liquid nitrogen.

  • Lyophilize for 24-48 hours under high vacuum (< 0.01 mbar).

  • Validation Checkpoint: Perform Karl Fischer titration on one sacrifice vial. Moisture content must be < 1.0% . If > 1.0%, repeat lyophilization.

Step 3: Inert Gas Blanketing & Sealing

  • Transfer the vials to a glove box purged with Argon (Argon is heavier than Nitrogen and settles better in the vials).

  • Cap the vials with PTFE-lined silicone septa and crimp seal them.

  • Validation Checkpoint: Submerge a sealed test vial in a vacuum water bath to check for micro-bubbles (leak testing).

Step 4: Deep Freeze Storage

  • Place the sealed amber vials inside a secondary container with indicating silica gel desiccants.

  • Store at -20°C or -80°C.

StorageProtocol Step1 1. Solubilize (Trace-Metal Free) Check1 ICP-MS <10 ppb Step1->Check1 Step2 2. Lyophilize in Amber Vials Check1->Step2 Check2 Karl Fischer <1.0% H2O Step2->Check2 Step3 3. Argon Purge & Crimp Seal Check2->Step3 Check3 Vacuum Leak Test Step3->Check3 Step4 4. Store at -20°C with Desiccant Check3->Step4

Self-validating workflow for the long-term storage of amidoxime derivatives.

References

  • EvitaChem. "Screening Compounds P10679". evitachem.com. 1

  • Jiao, C. et al. "Poly(amidoxime) Resins for Efficient and Eco-friendly Metal Extraction". ACS Publications. 2

  • ResearchGate. "On the conversion of amidoxime groups into hydroxamie acid groups in polyacrylamidoximes". ResearchGate. 3

  • Google Patents. "WO2009058273A1 - Stabilization of hydroxylamine containing solutions and method for their preparation". Google Patents. 5

  • ACS Publications. "Innovative Amidoxime Nanofiber Membranes for Highly Effective Adsorption of Ga(III) from Waste Bayer Solution". ACS Publications. 4

Sources

Technical Support Center: Optimizing Column Chromatography for N'-Hydroxy-4-methoxynaphthalene-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing purification bottlenecks with amidoxime-containing fluorophores and pharmacophores. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the chemical causality behind chromatographic failures and providing self-validating workflows to ensure high-yield recovery.

Molecular Profiling & Chromatographic Causality

To purify N'-hydroxy-4-methoxynaphthalene-1-carboximidamide , we must first deconstruct its structural dichotomy:

  • The Hydrophobic Core: The 4-methoxynaphthalene moiety is highly lipophilic and strongly UV-active (optimal monitoring at 254 nm). The electron-donating methoxy group (+M effect) pushes electron density through the conjugated pi-system.

  • The Polar Pharmacophore: The amidoxime group ( −C(=NOH)NH2​ ) is the primary source of chromatographic failure. It is amphoteric but acts as a strong Lewis base and a bidentate hydrogen bond donor/acceptor.

The Causality of Streaking: Standard silica gel (SiO 2​ ) is inherently acidic, possessing surface silanol groups (Si-OH) with a pKa of ~4.5 to 5.5. When the basic amidoxime nitrogen travels down the column, it undergoes a continuous, high-affinity adsorption-desorption cycle with these silanols[1]. This acid-base interaction causes severe band broadening, tailing, and irreversible retention. To achieve a sharp elution band, we must competitively inhibit this interaction by deactivating the stationary phase[2].

Visualized Workflows & Logic

Workflow N1 Crude Synthesis Mixture (Nitrile, Amidoxime, NH2OH) N2 Aqueous Workup (Removes Water-Soluble NH2OH) N1->N2 N4 Dry Loading Technique (Adsorb onto Silica via DCM) N2->N4 N3 Stationary Phase Prep (Silica Gel + 1-2% TEA) N3->N4 Deactivated Silica N5 Gradient Elution (Hexane:EtOAc + 1% TEA) N4->N5 N6 Pure N'-hydroxy-4-methoxy- naphthalene-1-carboximidamide N5->N6

Experimental Workflow for Amidoxime Purification

Troubleshooting T1 Issue: Severe Streaking or Low Recovery T2 Check: Is TEA in Mobile Phase? T1->T2 T3 Action: Add 1-2% TEA to neutralize silanols T2->T3 No T4 Check: Is compound soluble in eluent? T2->T4 Yes T6 Resolution: Sharp Peak & High Recovery T3->T6 T5 Action: Switch to DCM:MeOH (95:5) + 1% TEA T4->T5 No T4->T6 Yes T5->T6

Troubleshooting Logic for Chromatographic Streaking

Self-Validating Experimental Protocols

Do not rely on standard wet-loading. The amphiphilic nature of this molecule often causes it to precipitate at the column head when introduced to non-polar starting eluents. Follow this validated methodology:

Step 1: 2D-TLC System Validation (Crucial Pre-Check) Before committing your batch, validate your mobile phase. Spot the crude mixture on a square TLC plate. Develop in the first dimension using standard 1:1 Hexane:Ethyl Acetate. Dry the plate. Rotate 90 degrees and develop in the second dimension using 1:1 Hexane:Ethyl Acetate + 1% Triethylamine (TEA). If the first dimension streaks and the second dimension resolves into a tight, circular spot, your deactivation strategy is validated.

Step 2: Stationary Phase Deactivation

  • Measure out standard 60-120 mesh silica gel (approx. 30:1 ratio of silica to crude product by weight).

  • Create a slurry using your starting non-polar solvent (e.g., 9:1 Hexane:Ethyl Acetate) supplemented with 2% TEA [2].

  • Pack the column and flush with 2 column volumes (CV) of the TEA-spiked solvent to ensure homogeneous distribution of the amine, capping all acidic sites.

Step 3: Dry Loading Procedure

  • Dissolve the crude N'-hydroxy-4-methoxynaphthalene-1-carboximidamide in a minimal volume of a volatile, polar solvent (e.g., Dichloromethane or Acetone)[1].

  • Add deactivated silica gel to the flask (1:3 ratio to crude mass).

  • Evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is achieved.

  • Carefully pour this powder onto the flat sand layer of your packed column, topping it with another thin layer of sand to prevent disturbance.

Step 4: Gradient Elution

  • Elute with 3 CV of 9:1 Hexane:Ethyl Acetate (+1% TEA) to quickly flush out the highly lipophilic unreacted 4-methoxynaphthalene-1-carbonitrile.

  • Step the gradient to 7:3, then 1:1 Hexane:Ethyl Acetate (+1% TEA) to elute the target amidoxime[1].

  • Monitor fractions via UV at 254 nm. The naphthalene core will provide a brilliant UV response.

Troubleshooting Guides & FAQs

Q: My product streaks from the baseline to Rf 0.4, making fraction collection impossible. How do I fix this? A: This is a classic symptom of basic amines interacting with acidic silica[1]. The amidoxime group is binding to the Si-OH groups. You must add 1% to 2% Triethylamine (TEA) to your mobile phase. The TEA acts sacrificially, binding to the silanols and allowing your amidoxime to partition smoothly between the solvent and the stationary phase[1].

Q: The crude mixture is completely insoluble in my Hexane/EtOAc starting mobile phase. How do I load it? A: The highly polar amidoxime network and the hydrophobic naphthalene ring create a dichotomy in solubility. Wet-loading will cause the material to crash out at the top of the column, destroying your theoretical plates. Utilize the Dry Loading technique described in Step 3 of the protocol[1].

Q: I am observing two distinct spots on my TLC for the purified product, but LC-MS and NMR indicate only one mass/molecule. Is my compound degrading? A: Not necessarily. Amidoximes can exhibit E/Z geometric isomerism around the C=N double bond, as well as tautomerism. On the timescale of TLC, these isomers can sometimes resolve into two closely eluting spots. To verify, extract both spots and run them on LC-MS; if they merge into a single peak or show identical masses, it is an isomeric equilibrium.

Q: I have poor recovery (<50%) even with TEA. What is destroying my yield? A: Amidoximes are known to act as chelating agents for transition metals. If your silica gel has trace metal impurities, the amidoxime may be permanently retained. If TEA fails, switch your stationary phase to Neutral Alumina or transition to a Dichloromethane/Methanol (95:5) gradient with 1% aqueous NH4​OH to force elution[3].

Quantitative Data Presentation

Table 1: Typical TLC Rf Values (Silica Gel 60 F254)
Compound8:2 Hexane:EtOAc1:1 Hexane:EtOAc (+ 1% TEA)95:5 DCM:MeOH (+ 1% TEA)
4-methoxynaphthalene-1-carbonitrile (Starting Material)0.650.900.95
N'-hydroxy-4-methoxynaphthalene-1-carboximidamide 0.05 (Severe Streaking)0.35 (Sharp Spot)0.45 (Sharp Spot)
Hydroxylamine (Reagent Impurity)0.000.000.05
Table 2: Mobile Phase Optimization Matrix
Solvent SystemAdditiveChromatographic ResultRecommendation
Hexane / EtOAcNoneSevere tailing, irreversible bindingNot Recommended
Hexane / EtOAc1% TEAGood resolution, sharp peaksOptimal for routine purification
DCM / MeOH1% TEAHigh solubility, fast elutionBest for highly insoluble crude batches
DCM / MeOH1% NH4​OH (aq)Good resolution, risk of silica dissolutionUse only if TEA is difficult to remove

References

  • Title: Supporting information - Neutral Silica Gel Preparation Source: The Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

resolving false positives in biochemical assays with N'-hydroxy-4-methoxynaphthalene-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Interference Resolution Center (AIRC) . As a drug development professional, encountering Pan-Assay Interference Compounds (PAINS) or Assay Interference Compounds (AICs) is a critical bottleneck in high-throughput screening (HTS)[1].

The compound N'-hydroxy-4-methoxynaphthalene-1-carboximidamide presents a unique "dual-threat" profile. It combines a highly fluorescent methoxynaphthalene core with a reactive amidoxime (N'-hydroxycarboximidamide) moiety. This guide provides field-proven, self-validating protocols to help you definitively distinguish true pharmacological hits from artifactual false positives.

Section 1: The Naphthalene Core & Fluorescence Interference

Q: My primary biochemical screen showed a massive signal drop in a Fluorescence Polarization (FP) assay when using this compound. Is it a potent inhibitor? A: It is highly likely to be a false positive. The 4-methoxynaphthalene core is a strong fluorophore. Naphthalene derivatives typically exhibit excitation maxima around 270–340 nm and broad emission around 350–450 nm[2]. If your assay relies on blue/green fluorophores (e.g., coumarin or FITC), the compound will cause severe inner-filter effects (absorbing the excitation light) or auto-fluorescence masking, leading to an artifactual "inhibition" readout[3].

Table 1: Quantitative Spectral & Chemical Interference Profile of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide

Interference MechanismQuantitative Metric / RangePrimary Assay VulnerabilityMitigation Strategy
Auto-fluorescence Excitation: 270–340 nmEmission: 350–450 nmFP, FRET, standard UV/VisRed-shifted TR-FRET (Ex > 330 nm, Em > 600 nm)
Metal Chelation High affinity for Ni²⁺, Cu²⁺, Fe³⁺AlphaScreen (Ni-NTA), MetalloenzymesSwitch to Biotin-Streptavidin capture
Redox Cycling Generates H₂O₂ in presence of DTT/TCEPCysteine Proteases, PhosphatasesCatalase counter-screen
Protocol 1: Red-Shifted Time-Resolved Fluorescence (TR-FRET) Validation

To bypass the naphthalene auto-fluorescence, you must shift the detection window both spectrally (using red-shifted fluorophores) and temporally (using time-resolved detection).

  • Reagent Preparation: Replace your standard fluorophores with a Europium (Eu³⁺) cryptate donor (Ex: 337 nm, Em: 620 nm) and an allophycocyanin (d2/APC) acceptor (Em: 665 nm). Causality: The 665 nm emission is completely outside the naphthalene emission spectrum, eliminating spectral overlap.

  • Compound Pre-incubation: Incubate 10 µM of the compound with your target protein for 30 minutes at room temperature. Causality: Allows the compound to reach binding equilibrium before the addition of bulky detection reagents.

  • Time-Resolved Readout: Excite the plate at 337 nm, but implement a 50–100 microsecond delay before reading the emission at 665 nm. Causality: Naphthalene fluorescence decays in nanoseconds. The microsecond delay ensures you only capture the long-lived lanthanide signal, completely gating out the compound's auto-fluorescence.

Section 2: The Amidoxime Moiety & Metal Chelation

Q: We switched to an AlphaScreen assay using Ni-NTA donor beads to avoid fluorescence issues, but the compound is still hitting. Why? A: The amidoxime group (N'-hydroxycarboximidamide) is a potent bidentate metal chelator. It coordinates tightly with transition metals like Ni²⁺ and Cu²⁺[3]. In an AlphaScreen assay relying on His-tagged proteins binding to Ni-NTA beads, the compound competitively strips the nickel or displaces the His-tag. This breaks the proximity of the donor and acceptor beads, resulting in a loss of the singlet oxygen-mediated luminescent signal, which perfectly mimics target inhibition[1].

G A N'-hydroxy-4-methoxynaphthalene- 1-carboximidamide B Amidoxime Group (Potent Chelator) A->B C Ni2+ Ions on AlphaScreen Beads B->C Coordinates with D Displacement of His-Tagged Target C->D Causes E Loss of Proximity Signal (False Positive Inhibition) D->E Results in

Mechanism of AlphaScreen false positives via amidoxime-mediated metal chelation.

Protocol 2: Orthogonal Biotin-Streptavidin Capture

To validate if the inhibition is a metal-chelation artifact, you must remove the metal dependency from the assay system.

  • Target Modification: Replace the His-tag on your target protein with an Avi-tag and biotinylate it using BirA ligase. Causality: Biotin-streptavidin binding relies on extraordinarily high-affinity non-covalent interactions (Kd ~10⁻¹⁴ M), which are completely impervious to metal chelators.

  • Bead Substitution: Swap the Ni-NTA AlphaScreen beads for Streptavidin-coated donor beads.

  • Assay Execution: Run the compound dose-response curve again. If the compound loses its "inhibitory" activity in this format, it is a confirmed metal-chelating false positive.

Section 3: Redox Cycling and Enzymatic False Positives

Q: Our target is a cysteine protease. The compound inhibits the enzyme even in label-free assays (e.g., Mass Spectrometry). Is this a true covalent modifier? A: Be highly suspicious. Amidoximes and related N-oxygenated compounds can undergo redox cycling or act as substrates for reductive enzymes (like the mitochondrial amidoxime reducing component, mARC)[4]. In aqueous assay buffers containing reducing agents (like DTT or TCEP), these compounds can generate hydrogen peroxide (H₂O₂). The H₂O₂ rapidly oxidizes the catalytic cysteine of your protease, causing irreversible, target-agnostic inhibition[1].

Workflow Start Primary Hit: Target Inhibition Detected Step1 Fluorescence Readout? Start->Step1 Step2 Run TR-FRET or Luminescence Assay Step1->Step2 Yes Step3 Metal-Dependent Assay? (e.g., Ni-NTA) Step1->Step3 No Step2->Step3 Activity Retained False Confirmed False Positive (PAINS / AIC) Step2->False Activity Lost Step4 Switch to Biotin/ Streptavidin Linkage Step3->Step4 Yes Step5 Redox Sensitive Target? (e.g., Cysteine Protease) Step3->Step5 No Step4->Step5 Activity Retained Step4->False Activity Lost Step6 Run Catalase Counter-Screen Step5->Step6 Yes Valid Validated True Hit Step5->Valid No Step6->Valid Activity Retained Step6->False Activity Lost

Diagnostic workflow for isolating mechanism-specific assay interferences.

Protocol 3: Catalase Counter-Screen for Redox Cyclers

This protocol creates a self-validating system to prove whether inhibition is driven by compound-induced H₂O₂ generation.

  • Buffer Preparation: Prepare your standard assay buffer containing the required reducing agent (e.g., 1 mM DTT). Split the buffer into two identical aliquots: Buffer A (Control) and Buffer B (Catalase).

  • Catalase Addition: To Buffer B, add bovine liver catalase to a final concentration of 100 U/mL. Causality: Catalase acts as an enzymatic sponge, instantly degrading any H₂O₂ generated by the compound into water and oxygen, protecting the target enzyme's catalytic cysteine.

  • Reaction Initiation: Pre-incubate the target enzyme with the compound in both Buffer A and Buffer B for 15 minutes, then add the substrate to initiate the reaction.

  • Data Interpretation: If the compound shows potent inhibition in Buffer A but is completely inactive in Buffer B, it is a confirmed redox-cycling false positive.

References

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. National Center for Biotechnology Information (PMC).[Link]

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Naphthalene. Oregon Medical Laser Center (OMLC).[Link]

  • Detoxification of Trimethylamine N-Oxide by the Mitochondrial Amidoxime Reducing Component mARC. ACS Publications.[Link]

Sources

overcoming crystallization challenges for N'-hydroxy-4-methoxynaphthalene-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide .

As a Senior Application Scientist, I frequently see researchers struggle with this specific class of molecules. This compound presents a unique triad of crystallization challenges:

  • The amidoxime (N'-hydroxycarboximidamide) moiety is prone to E/Z isomerization and forms complex, unpredictable hydrogen-bonding networks.

  • The 4-methoxynaphthalene core drives strong π−π stacking, often resulting in kinetically trapped, needle-like crystal habits.

  • The combination of high molecular flexibility and polar functional groups frequently leads to liquid-liquid phase separation (LLPS), commonly known as "oiling out."

Below is our definitive troubleshooting guide, designed to provide you with causality-driven, self-validating protocols to overcome these specific bottlenecks.

Troubleshooting Guide 1: Liquid-Liquid Phase Separation (Oiling Out)

Q: Why does my product form a milky emulsion at the bottom of the reactor instead of crystallizing?

The Causality: You are observing "oiling out." This occurs when supersaturation forces the solute to separate into a solute-rich liquid phase rather than a solid crystal lattice. Oiling out is primarily a kinetic phenomenon; it happens when the integration of solute molecules into a rigid crystal lattice is kinetically hindered, causing the system to cross the spinodal curve before the metastable zone width (MSZW) limit is reached 1[1]. Furthermore, impurities can dramatically depress the melting point of the solid, making the liquid droplet phase thermodynamically favored at your current crystallization temperature2[2].

Table 1: Representative MSZW and Solubility Data for N'-hydroxy-4-methoxynaphthalene-1-carboximidamide in 70:30 Ethanol/Water Note: Operating outside the MSZW guarantees oiling out for this compound.

Temperature (°C)Solubility ( C∗ ) (mg/mL)Nucleation Temp (°C)MSZW ( ΔTmax​ ) (°C)
1015.22.17.9
2028.511.09.0
3052.419.510.5
4095.128.211.8
50168.336.513.5

Protocol: Anti-Oiling Out Seeding Workflow To bypass kinetic hindrance, we must control supersaturation tightly and provide a pre-existing lattice for the amidoxime molecules to integrate into.

  • Dissolution: Prepare the solution in 70:30 EtOH/Water at 5 °C above the saturation temperature ( Tsat​ ). Ensure complete dissolution.

  • Controlled Cooling: Cool the solution slowly (0.1 °C/min) to a temperature exactly halfway into the MSZW (e.g., if Tsat​ is 40 °C, cool to 34 °C).

  • Seeding: Introduce 1-2 wt% of high-purity, dry seed crystals of the desired polymorph.

  • Self-Validation Check: Monitor the reactor with a Focused Beam Reflectance Measurement (FBRM) probe. You must see an immediate spike in chord length counts (particles) without a corresponding spike in background turbidity. High turbidity without distinct chord lengths indicates the seeds have oiled out.

  • Desupersaturation Hold: Hold the temperature isothermally for 2 hours to allow the seed bed to consume the ambient supersaturation.

  • Final Cooling: Resume cooling at 0.1 °C/min to the final isolation temperature (e.g., 10 °C).

Troubleshooting Guide 2: Polymorphism and E/Z Isomerization

Q: My batch yielded a different melting point and XRPD pattern than the reference standard. How do I control the polymorph?

The Causality: Amidoximes inherently exhibit E/Z isomerism around the C=N bond. The (Z)-isomer is typically the most energetically favorable and stable form 3[3]. However, rapid precipitation can kinetically trap the (E)-isomer or a metastable polymorph of the (Z)-isomer. Because different polymorphs dictate the thermodynamic stability, solubility, and bioavailability of the compound, phase purity is critical 4[4].

Protocol: Solvent-Mediated Phase Transformation (SMPT) If you have precipitated a metastable form, you can convert it to the stable form using thermodynamic driving forces.

  • Slurry Preparation: Suspend the mixed-polymorph solid in a solvent where it has moderate solubility (e.g., Isopropyl Acetate) at 40 °C.

  • Seed Addition: Add 5 wt% seeds of the desired thermodynamically stable (Z)-polymorph.

  • Equilibration: Agitate the slurry for 24-48 hours. Mechanism: The metastable form has a higher solubility than the stable form. The solution remains supersaturated with respect to the stable form, driving its continuous growth while the metastable form dissolves to replenish the solute.

  • Self-Validation Check: Pull a slurry sample every 8 hours and analyze via in-line Raman spectroscopy or offline XRPD. The protocol is validated and complete when the Raman peak ratios stabilize and exclusively match the reference standard for the stable polymorph.

Troubleshooting Guide 3: Correcting Poor Crystal Habit

Q: The crystals are forming fine, fragile needles that cause severe filtration bottlenecks. How can I improve the habit to block-like crystals?

The Causality: The 4-methoxynaphthalene core promotes rapid 1-dimensional growth along the axis of π−π stacking, while the amidoxime group forms highly directional hydrogen bonds. This anisotropic growth leads to high-aspect-ratio needles.

Protocol: Temperature Cycling (Ostwald Ripening)

  • Initial Crystallization: Initiate crystallization via the seeding workflow above to generate the initial crystal slurry.

  • Heating Cycle: Heat the slurry by 10 °C (ensuring you remain below Tsat​ ) and hold for 30 minutes. Mechanism: This preferentially dissolves the high-energy tips of the needles and any fine particulate dust.

  • Cooling Cycle: Cool the slurry back down by 10 °C at a slow rate (0.1 °C/min). Mechanism: The supersaturation generated during cooling will deposit onto the lateral faces of the surviving crystals rather than initiating new 1D growth.

  • Iteration: Repeat this heating/cooling cycle 3 to 5 times.

  • Self-Validation Check: Perform microscopic analysis of the slurry before filtration. You should observe a progressive decrease in the aspect ratio (length:width) from >20:1 to <5:1, which will mathematically correlate to a reduction in filtration time by at least 60%.

Diagnostic Workflow Visualization

CrystallizationWorkflow Start Crystallization Issue Detected Analyze In-line FBRM & Raman Analysis Start->Analyze Decision1 Is Turbidity High with No Solid Particles? Analyze->Decision1 OilingOut Diagnosis: Oiling Out (LLPS) Kinetic Hindrance Decision1->OilingOut Yes Decision2 Are Crystals Needles or Wrong Polymorph? Decision1->Decision2 No FixOiling Action: Seed halfway into MSZW & Reduce Cooling Rate OilingOut->FixOiling Success Optimized Crystalline Product FixOiling->Success PolyHabit Diagnosis: Kinetic Trapping or Anisotropic Growth Decision2->PolyHabit Yes FixPoly Action: Temperature Cycling & Solvent-Mediated Transformation PolyHabit->FixPoly FixPoly->Success

Diagnostic workflow for resolving amidoxime crystallization failures via process analytical technology.

References

  • Chemistry LibreTexts. "3.6F: Troubleshooting - Chemistry LibreTexts". URL: [Link]

  • Mettler Toledo. "Oiling Out in Crystallization: How To Fix Oiling Out in Recrystallization?". URL:[Link]

  • Crysforma. "POLYMORPHISM & CRYSTALLIZATION". URL: [Link]

  • Lu, J., & Rohani, S. "Polymorphism and crystallization of active pharmaceutical ingredients (APIs)". Current Medicinal Chemistry, PubMed. URL: [Link]

  • K., et al. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors". PMC. URL: [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide. In the absence of direct experimental data for this specific molecule in publicly available literature, this document serves as a predictive guide based on established NMR principles and comparative analysis with structurally related compounds. The content is designed to assist researchers in the structural elucidation and verification of this and similar compounds.

The structural complexity and potential pharmacological relevance of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide, a derivative of naphthalene, necessitate a thorough understanding of its spectral characteristics. NMR spectroscopy is an unparalleled tool for determining the precise atomic connectivity and chemical environment of a molecule.[1][2] This guide will detail the expected chemical shifts, multiplicities, and coupling constants, providing a robust framework for experimental data interpretation.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data for N'-hydroxy-4-methoxynaphthalene-1-carboximidamide are summarized below. These predictions are derived from the analysis of substituent effects on the naphthalene ring and by comparing with known data for similar functional groups and naphthalene derivatives.[3][4][5][6]

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide are numbered as shown in the diagram below.

Caption: Molecular structure of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide with atom numbering.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.0 - 7.2d~8.0
H-37.8 - 8.0d~8.0
H-58.0 - 8.2d~8.5
H-67.5 - 7.7t~7.5
H-77.5 - 7.7t~7.5
H-88.1 - 8.3d~8.5
OCH₃3.9 - 4.1s-
N'OH9.0 - 11.0s (broad)-
NH₂5.0 - 7.0s (broad)-
Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1125 - 130
C-2105 - 110
C-3128 - 132
C-4155 - 160
C-4a122 - 126
C-5126 - 130
C-6124 - 128
C-7127 - 131
C-8120 - 124
C-8a130 - 135
C=N150 - 155
OCH₃55 - 60

In-depth Spectral Analysis

¹H NMR Spectrum

The ¹H NMR spectrum of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide is expected to show distinct signals for the aromatic protons, the methoxy group, and the exchangeable protons of the hydroxyimidamide and amine groups.

  • Aromatic Region (7.0 - 8.3 ppm): The six protons on the naphthalene ring will give rise to a complex pattern of signals. The methoxy group at C-4 is an electron-donating group, which will shield the ortho (H-3) and para (H-5) protons, causing them to appear at a relatively higher field compared to the unsubstituted naphthalene. Conversely, the carboximidamide group at C-1 is an electron-withdrawing group, which will deshield the peri proton (H-8). The protons H-2 and H-3 will likely appear as doublets due to coupling with each other. Similarly, H-5 and H-8 are expected to be doublets, while H-6 and H-7 will likely appear as triplets. The exact chemical shifts and coupling constants can be definitively assigned using 2D NMR techniques like COSY.[1]

  • Methoxy Group (3.9 - 4.1 ppm): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet.

  • Exchangeable Protons (N'OH and NH₂): The protons on the nitrogen and oxygen atoms are exchangeable and their signals are often broad. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature.[7] The N'-OH proton is expected to be more downfield due to hydrogen bonding and the electronic environment. These signals will disappear upon the addition of D₂O to the NMR sample.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aromatic and Imine Carbons (105 - 160 ppm): The ten carbons of the naphthalene ring and the one carbon of the C=N bond will resonate in this region. The carbon attached to the methoxy group (C-4) will be significantly shielded and appear at a lower chemical shift. The quaternary carbons (C-1, C-4, C-4a, and C-8a) can be identified by their lack of signal in a DEPT-135 experiment. The imine carbon (C=N) is expected to be in the range of 150-155 ppm.

  • Methoxy Carbon (55 - 60 ppm): The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.[2]

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can slow down the exchange rate.[7]

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-32.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

2D NMR Experiments:

To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

cluster_workflow NMR Analysis Workflow A Sample Preparation B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D 2D NMR (COSY, HSQC, HMBC) B->D C->D E Data Processing & Analysis D->E F Structure Elucidation E->F

Caption: A typical workflow for the NMR-based structural elucidation of an organic compound.

Comparative Analysis and Discussion

While no direct NMR data for N'-hydroxy-4-methoxynaphthalene-1-carboximidamide is available, data from related compounds supports the predicted spectral features. For instance, the chemical shifts of the aromatic protons in 1-methoxynaphthalene show a similar pattern of shielding and deshielding due to the methoxy group.[6] The chemical shifts of the imine carbon and the exchangeable protons can be compared to those of other hydroxyimidamides and related nitrogen-containing functional groups.[8][9][10][11]

It is important to note that computational methods, such as Density Functional Theory (DFT) and machine learning algorithms, are increasingly being used to predict NMR chemical shifts with high accuracy and can serve as a valuable tool to complement experimental data.[12][13]

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide. The detailed predictions for chemical shifts and coupling constants, along with a robust experimental protocol, offer a solid foundation for researchers working on the synthesis and characterization of this and structurally similar molecules. The definitive structural assignment will ultimately rely on the careful acquisition and interpretation of experimental 1D and 2D NMR data.

References

  • Patil, R., Jadhav, M., Salunke-Gawali, S., Puranik, V., & Chakravarty, D. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. [Link]

  • Field, L. D., Li, H., & Magill, A. M. (2007). Basic ¹H- and ¹³C-NMR Spectroscopy. Wiley-VCH. [Link]

  • Patil, R., Jadhav, M., Salunke-Gawali, S., Puranik, V., & Chakravarty, D. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. [Link]

  • Stoyanov, S., Vasilev, A., & Kolev, T. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4583. [Link]

  • Fruchier, A., & Elguero, J. (1989). ¹H and ¹³C NMR study of the conformations of the atropisomers of some 1-(1-naphthyl)-2,4-dioxo-(or 2-thio-4-oxo)-hexahydro-pyrimidines. Spectrochimica Acta Part A: Molecular Spectroscopy, 45(10), 1071-1075. [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). NP0156363. [Link]

  • Jia, Z., Liu, M., & Wishart, D. S. (2023). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 13(3), 391. [Link]

  • Kumar, A., & Aidhen, I. S. (2015). Some interesting ¹H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(1), 125-131. [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2014). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Fitoterapia, 93, 1-13. [Link]

  • Syah, Y. M., & Hakim, E. H. (2016). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4-Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2139-2147. [Link]

  • Holmes, J. B., & Schurko, R. W. (2020). ¹H isotropic chemical shift metrics for NMR crystallography of powdered molecular organics. Physical Chemistry Chemical Physics, 22(39), 22495-22511. [Link]

  • Hoidy, W. H., Ahmad, M. B., Al-Mulla, E. A. J., Yunus, W. M. Z. W., & Ibrahim, N. A. B. (2010). Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. Oriental Journal of Chemistry, 26(2), 369-372. [Link]

  • Wang, Y., Li, Q., Zhang, Y., Li, Z., & Fan, Z. (2024). N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. Journal of Heterocyclic Chemistry, 61(12). [Link]

  • Al-Majidi, S. M., Al-Jibouri, M. N., & Al-Amiery, A. A. (2023). The synthesis and crystal structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol: Hirshfeld surface analysis, DFT calculations and anticorrosion studies. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 8), 324-333. [Link]

  • Rassem, H. H., & Nour, A. H. (2016). Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N'-(2-methoxybenzylidene) benzohydrazide. Australian Journal of Basic and Applied Sciences, 10(8), 241-246. [Link]

Sources

HPLC Method Validation for N'-hydroxy-4-methoxynaphthalene-1-carboximidamide Purity Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N'-hydroxy-4-methoxynaphthalene-1-carboximidamide (CAS 690632-32-7) is a specialized amidoxime derivative utilized as a screening compound in drug discovery ()[1]. The analytical challenge with amidoximes lies in their chemical lability; they are highly susceptible to hydrolysis (yielding the corresponding amide) and thermal degradation. For researchers and drug development professionals, establishing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical to accurately quantify the active pharmaceutical ingredient (API) and resolve it from synthetic precursors, such as 4-methoxy-1-naphthonitrile, and degradation products.

This guide provides an objective comparison of stationary phase chemistries and details a fully validated, self-validating experimental protocol compliant with[2].

Methodological Comparison: C18 vs. Biphenyl Stationary Phases

The cornerstone of a stability-indicating method is the column chemistry. We compared a traditional Octadecylsilane (C18) column against a Biphenyl stationary phase to evaluate their performance in resolving the naphthalene-based amidoxime from its structurally similar impurities.

  • The C18 Approach (Hydrophobic Dispersion): Standard C18 columns rely almost exclusively on hydrophobic interactions. While effective for general retention, C18 often struggles to resolve closely related aromatic degradation products (like the amide degradant) from the parent amidoxime due to insufficient selectivity.

  • The Biphenyl Approach ( π−π Interactions): The Biphenyl stationary phase provides orthogonal selectivity. The naphthalene ring and the methoxy group of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide offer strong π−π and dipole-dipole interaction potentials. The Biphenyl phase leverages these interactions, resulting in superior resolution of aromatic impurities that co-elute on a C18 column.

Table 1: Chromatographic Performance Comparison (Isocratic Conditions)
ParameterTraditional C18 ColumnBiphenyl ColumnScientific Causality
Retention Time (RT) 4.2 min5.8 minEnhanced π−π retention on Biphenyl.
Resolution (Rs) from Amide 1.4 (Incomplete)3.2 (Baseline)Biphenyl discriminates subtle electronic differences in the amidoxime vs. amide groups.
Peak Tailing Factor (Tf) 1.81.1Biphenyl phases often utilize advanced end-capping, reducing secondary silanol interactions.

Experimental Workflow & Logical Relationships

HPLC_Validation_Workflow A 1. Analyte Profiling (Amidoxime Lability) B 2. Column Selection (Biphenyl > C18) A->B Identifies pi-pi needs C 3. Forced Degradation (Self-Validating Stress Test) B->C Optimizes Resolution D 4. ICH Q2(R2) Validation (Linearity, Precision, Accuracy) C->D Proves Specificity E 5. Final Stability-Indicating HPLC Method D->E Regulatory Compliance

HPLC method development and ICH Q2(R2) validation workflow for amidoximes.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) as a self-validating mechanism. The method cannot proceed unless the SST criteria are met, ensuring the instrument is fit-for-purpose before any sample is injected ()[3].

Chromatographic Conditions
  • Column: Biphenyl, 100 mm × 4.6 mm, 2.7 µm core-shell particle.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA acts as an ion-pairing agent, keeping the weakly basic amidoxime fully protonated at pH ~2.0, which prevents peak tailing caused by secondary interactions with residual silanols).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 5% B to 60% B over 12 minutes, followed by a 3-minute column wash at 95% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: Photodiode Array (PDA) at 254 nm.

Step-by-Step Methodology
  • System Suitability Testing (The Gatekeeper): Inject a 50 µg/mL standard solution of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide six times.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates ≥ 10,000. If these fail, halt the sequence and troubleshoot the system.

  • Standard Preparation: Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of Methanol (to ensure complete solubilization of the hydrophobic naphthalene ring), sonicate for 5 minutes, and make up to volume with Mobile Phase A.

  • Forced Degradation (Specificity Proof):

    • Acid Stress: Mix 5 mL of standard with 5 mL of 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH before injection.

    • Base Stress: Mix 5 mL of standard with 5 mL of 1N NaOH. Heat at 60°C for 24 hours. Neutralize with 1N HCl.

    • Oxidative Stress: Mix 5 mL of standard with 5 mL of 3% H2​O2​ . Store at room temperature for 24 hours.

  • Validation Execution: Prepare calibration standards ranging from 25% to 150% of the target concentration (12.5 µg/mL to 75 µg/mL) to establish linearity. Perform recovery studies by spiking known amounts of the API into a synthetic placebo matrix.

Method Validation Results

The method was validated strictly according to ICH Q2(R2) guidelines, which mandate the demonstration of specificity, linearity, precision, and accuracy for quantitative impurity testing[4].

Table 2: ICH Q2(R2) Validation Summary for N'-hydroxy-4-methoxynaphthalene-1-carboximidamide
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity (Forced Degradation) Baseline resolution (Rs > 1.5) from all degradantsRs = 3.2 (Amide degradant)Rs = 4.1 (Naphthonitrile precursor)Pass
Linearity (Range: 12.5 - 75 µg/mL) Correlation coefficient ( R2 ) 0.999 R2 = 0.9998Pass
Method Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.65%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% ± 0.8%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.05 µg/mL (S/N = 12)Pass

Conclusion

For the purity testing of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide, relying on standard C18 column chemistry yields suboptimal resolution due to the structural similarities between the amidoxime and its degradants. By transitioning to a Biphenyl stationary phase, analysts can leverage π−π interactions to achieve baseline resolution. The validated protocol presented herein establishes a self-validating, ICH Q2(R2)-compliant system that guarantees the scientific integrity of the analytical data, ensuring the compound's suitability for downstream drug discovery applications.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

A Comparative Guide to N'-hydroxy-4-methoxynaphthalene-1-carboximidamide and Standard Nitric Oxide Donors: An Efficacy Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nitric oxide (NO) research, the quest for novel donor molecules with tailored release kinetics and enhanced efficacy is a paramount objective. While standard NO donors such as S-nitroso-N-acetylpenicillamine (SNAP), 3-morpholinosydnonimine (SIN-1), and S-nitrosoglutathione (GSNO) have been instrumental in elucidating the multifaceted roles of NO, their limitations have spurred the exploration of new chemical entities. This guide provides a comprehensive comparison of the potential efficacy of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide, a representative of the amidoxime class of compounds, against these established NO donors.

The Promise of Amidoximes as Nitric Oxide Donors

N'-hydroxy-4-methoxynaphthalene-1-carboximidamide belongs to the family of amidoximes, which are N-hydroxyguanidine derivatives. The core chemical structure of amidoximes has garnered significant interest for its potential to release nitric oxide under physiological conditions.[1][2] The enzymatic oxidation of amidoximes, particularly by cytochrome P450, is a key pathway for NO generation.[1] This mechanism is analogous to the oxidation of N-hydroxy-l-arginine by NO synthase (NOS), the natural pathway for endogenous NO production.[1]

The presence of a naphthalene moiety in N'-hydroxy-4-methoxynaphthalene-1-carboximidamide suggests the potential for unique pharmacological properties, including altered lipophilicity and tissue distribution, which could influence its efficacy as an NO donor.

Standard Nitric Oxide Donors: A Performance Benchmark

The efficacy of any new NO donor must be benchmarked against the performance of well-characterized standard donors.

  • S-nitroso-N-acetylpenicillamine (SNAP): A member of the S-nitrosothiol class, SNAP releases NO via thermal and photo-initiated decomposition, as well as through the action of trace metal ions.[3] It is known for its relatively rapid NO release and has been used extensively in studies of vasodilation and other NO-mediated processes.[4]

  • 3-morpholinosydnonimine (SIN-1): SIN-1 is a sydnonimine that releases NO and superoxide radicals simultaneously upon decomposition. This dual release can lead to the formation of peroxynitrite, a highly reactive species with its own distinct biological effects.[3]

  • S-nitrosoglutathione (GSNO): An endogenous S-nitrosothiol, GSNO is considered a more physiological NO donor.[5] Its decomposition to release NO is influenced by various factors, including light, temperature, and enzymatic activity, making its release kinetics more complex.[5]

Comparative Efficacy: A Data-Driven Analysis

While direct comparative experimental data for N'-hydroxy-4-methoxynaphthalene-1-carboximidamide is not yet available in the public domain, we can extrapolate a potential efficacy profile based on the known properties of amidoximes and naphthalene derivatives.

FeatureN'-hydroxy-4-methoxynaphthalene-1-carboximidamide (Hypothetical)SNAPSIN-1GSNO
NO Release Mechanism Enzymatic (e.g., Cytochrome P450)Spontaneous (thermal/photolytic), metal-catalyzedSpontaneousSpontaneous, enzymatic
Release Kinetics Potentially sustained and enzyme-dependentRapidRapidModerate, complex
Byproducts Naphthalene-carboximidamidePenicillamine disulfideSuperoxide, peroxynitriteGlutathione disulfide
Potential Advantages Targeted release in tissues with high enzymatic activity, potentially longer duration of actionWell-characterized, commercially available-Endogenous molecule, potentially better tolerated
Potential Disadvantages Requires enzymatic activation, potential for drug-drug interactionsShort half-life, potential for toxicity from byproductsFormation of peroxynitriteComplex release profile

Experimental Protocols for Efficacy Comparison

To rigorously evaluate the efficacy of a novel NO donor like N'-hydroxy-4-methoxynaphthalene-1-carboximidamide against standard donors, a series of well-defined experiments are essential.

Quantification of Nitric Oxide Release

Objective: To determine the rate and total amount of NO released from the donor compounds.

Methodology: Chemiluminescence

  • Prepare solutions of the NO donors (N'-hydroxy-4-methoxynaphthalene-1-carboximidamide, SNAP, SIN-1, GSNO) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • For enzymatic activation studies with N'-hydroxy-4-methoxynaphthalene-1-carboximidamide, incubate the compound with a source of cytochrome P450 enzymes (e.g., liver microsomes) and necessary cofactors (e.g., NADPH).

  • Introduce the sample into a nitric oxide analyzer.

  • The instrument will detect NO in the gas phase by its reaction with ozone, which produces a chemiluminescent signal.

  • Record the signal over time to generate a profile of NO release.

  • Calculate the rate of NO release and the total NO yield by integrating the area under the curve and comparing it to a standard curve generated with a known NO source.

Assessment of Vasorelaxant Efficacy

Objective: To compare the ability of the NO donors to induce relaxation of vascular smooth muscle.

Methodology: Isolated Aortic Ring Assay

  • Euthanize a laboratory animal (e.g., rat) and carefully dissect the thoracic aorta.

  • Cut the aorta into rings (2-3 mm in width) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Connect the aortic rings to an isometric force transducer to record changes in tension.

  • Pre-contract the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of the NO donors to the organ bath.

  • Record the relaxation response for each concentration and construct a dose-response curve.

  • Calculate the EC50 (half-maximal effective concentration) for each donor to compare their potency.

Signaling Pathways and Experimental Workflow

The biological effects of NO are primarily mediated through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP).

NO_Signaling_Pathway cluster_SMC Smooth Muscle Cell eNOS eNOS NO_endo NO_endo eNOS->NO_endo NO L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO_endo->sGC NO_Donor NO Donor (e.g., Amidoxime, SNAP) NO_exo NO_exo NO_Donor->NO_exo NO NO_exo->sGC cGMP cGMP sGC->cGMP Activation GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vasodilation PKG->Relaxation

Caption: Canonical Nitric Oxide Signaling Pathway in Vasodilation.

The experimental workflow for comparing the efficacy of NO donors is a multi-step process that integrates chemical and biological assays.

Experimental_Workflow cluster_Preparation Compound Preparation & Characterization cluster_InVitro In Vitro NO Release cluster_ExVivo Ex Vivo Vasodilation Assay cluster_Analysis Data Analysis & Comparison Prep Prepare Solutions of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide & Standard Donors (SNAP, SIN-1, GSNO) Char Confirm Purity and Concentration Prep->Char Chemilum Quantify NO Release using Chemiluminescence Analyzer Char->Chemilum Enzyme Incubate Amidoxime with Liver Microsomes (for enzymatic activation) Char->Enzyme Dose_Response Cumulative Addition of NO Donors Char->Dose_Response Data_Analysis Analyze NO Release Kinetics and Vasorelaxant Potency Chemilum->Data_Analysis Enzyme->Chemilum Aorta_Prep Isolate and Prepare Rat Aortic Rings Contraction Pre-contract Aortic Rings (Phenylephrine or KCl) Aorta_Prep->Contraction Contraction->Dose_Response EC50 Calculate EC50 and Compare Potency Dose_Response->EC50 EC50->Data_Analysis Comparison Compare Efficacy Profile of Novel Donor vs. Standard Donors Data_Analysis->Comparison

Caption: Workflow for Comparative Efficacy of NO Donors.

Conclusion and Future Directions

While N'-hydroxy-4-methoxynaphthalene-1-carboximidamide remains a molecule of theoretical interest as a nitric oxide donor, its potential efficacy, based on the properties of the amidoxime class, warrants further investigation. The proposed experimental protocols provide a robust framework for its evaluation. Future studies should focus on synthesizing this compound and directly comparing its NO release profile and biological activity against standard donors. Such research will be crucial in determining whether naphthalene-based amidoximes represent a viable new class of therapeutic agents for conditions where controlled nitric oxide delivery is beneficial.

References

  • Zhuge, R., et al. (1996). Potentiation of the vasorelaxant activity of nitric oxide by hydroxyguanidine: implications for the nature of endothelium-derived relaxing factor. British Journal of Pharmacology, 117(5), 838-844.
  • Arrault, A., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470.
  • Clement, B., et al. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Biological & Pharmaceutical Bulletin, 25(8), 985-993.
  • Wiley, K. E., & Davenport, A. P. (2000). Novel nitric oxide donors reverse endothelin-1-mediated constriction in human blood vessels. Journal of Cardiovascular Pharmacology, 36(5 Suppl 1), S151-S152.
  • Yoo, J., & Fukuto, J. M. (1995). Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species. Biochemical Pharmacology, 50(12), 1995-2000.
  • Gonec, T., et al. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 19(7), 10388-10406.
  • Sae-ung, P., et al. (2018). Naphthalene Derivatives and Quinones from Ventilago denticulata and Their Nitric Oxide Radical Scavenging, Antioxidant, Cytotoxic, Antibacterial, and Phosphodiesterase Inhibitory Activities. Chemistry & Biodiversity, 15(3), e1700537.
  • Renodon-Cornière, A., et al. (2002). N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship. Journal of Medicinal Chemistry, 45(4), 933-942.
  • ResearchGate. (2018). Naphthalene Derivatives and Quinones from Ventilago denticulata and Their Nitric Oxide Radical Scavenging, Antioxidant, Cytotoxic, Antibacterial, and Phosphodiesterase Inhibitory Activities | Request PDF.
  • Gonec, T., et al. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. MDPI.
  • Renodon-Cornière, A., et al. (2001). N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship. Journal of Medicinal Chemistry, 45(4), 933-942.
  • Clement, B., et al. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. PubMed.
  • Klink, M., & Sulowska, Z. (2007). Effects of Nitric Oxide Donors on the Biological Activity of Human Neutrophils in Vitro. Review Own Studies. Letters in Drug Design & Discovery, 4(1), 1-8.
  • Hetrick, E. M., et al. (2022).
  • de la Torre, M. C., et al. (2017). Synthesis and Vasorelaxant Activity of Nitrate-Coumarin Derivatives. ChemistrySelect, 2(24), 7175-7180.
  • CymitQuimica. (n.d.). CAS 13115-21-4: Hydroxyguanidine.
  • Keefer, L. K., et al. (1996). N-nitroso-n-substituted hydroxylamines as nitric oxide donors.
  • Del Soldato, P., et al. (2011). Nitric oxide donor compounds.
  • Wikipedia. (2023).
  • Feelisch, M., & Noack, E. A. (1991). Nitric Oxide Modulators: An Emerging Class of Medicinal Agents. Semantic Scholar.
  • Sayyed, R., & Mokle, S. (2014). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 1085-1105.
  • Gonec, T., et al. (2020). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. PMC.
  • Güran, M., et al. (2023). Vasorelaxant effects of biochemical constituents of various medicinal plants and their benefits in diabetes. PMC.
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Sources

Cross-Reactivity Validation of N'-Hydroxy-4-Methoxynaphthalene-1-Carboximidamide in Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of immuno-oncology, targeting the kynurenine pathway has become a cornerstone strategy for reversing tumor-induced immunosuppression. The compound N'-hydroxy-4-methoxynaphthalene-1-carboximidamide (HMNC) represents a highly specialized pharmacophore designed to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1).

Structurally, HMNC relies on two critical moieties: a naphthalene ring designed to occupy the hydrophobic "Pocket A" of the IDO1 active site, and an N-hydroxyamidine (amidoxime) group. The deprotonated oxygen of the N-hydroxyamidine acts as a potent Lewis base, forming a coordinate covalent bond with the active-site ferrous (Fe²⁺) heme iron of IDO1[1]. While this coordination drives high-affinity target engagement, the amidoxime functional group introduces significant cross-reactivity liabilities. As a Senior Application Scientist, I have structured this guide to objectively compare HMNC's performance against industry-standard alternatives (like Epacadostat) and provide the self-validating experimental protocols necessary to rigorously profile its off-target interactions.

The Causality of Cross-Reactivity Profiling

When validating an amidoxime-based heme-coordinator like HMNC, a simple IC₅₀ value against the primary target is insufficient. A robust validation matrix must interrogate three distinct axes of cross-reactivity:

  • Isozyme Selectivity (IDO1 vs. TDO): Both IDO1 and Tryptophan 2,3-dioxygenase (TDO) catalyze the rate-limiting oxidation of L-tryptophan to N-formylkynurenine. However, TDO lacks the specific hydrophobic Pocket A that accommodates bulky aromatic systems like the naphthalene ring in HMNC. Profiling against TDO ensures the inhibitor does not cause systemic tryptophan depletion, which leads to severe toxicity[2].

  • Metabolic Liability (mARC Reduction): The mitochondrial amidoxime reducing component (mARC) is a molybdenum-dependent enzyme system that actively reduces N-hydroxylated compounds (amidoximes) into their corresponding basic amidines[3]. If HMNC is rapidly reduced by mARC, it loses its ability to coordinate the IDO1 heme iron, drastically reducing its in vivo efficacy.

  • Off-Target Heme Coordination (CYP450): Because the N-hydroxyamidine is a potent heme-binder, it poses a high risk of cross-reacting with Cytochrome P450 enzymes (e.g., CYP3A4), potentially leading to severe drug-drug interactions (DDIs).

G Trp L-Tryptophan IDO1 IDO1 (Target) + Heme Fe2+ Trp->IDO1 Substrate TDO TDO (Off-Target) + Heme Fe2+ Trp->TDO Substrate NFK N-formylkynurenine IDO1->NFK Oxidation TDO->NFK Oxidation Kyn L-Kynurenine (Absorbance 480nm) NFK->Kyn Formamidase HMNC HMNC / Epacadostat (N-hydroxyamidines) HMNC->IDO1 Fe2+ Coordination

L-Tryptophan to L-Kynurenine metabolic pathway highlighting IDO1 inhibition by N-hydroxyamidines.

Comparative Performance Data

To objectively contextualize HMNC, we compare its enzymatic profile against Epacadostat (a highly selective, clinical-stage IDO1 inhibitor containing an N-hydroxyamidine)[1] and 1-Methyl-D-tryptophan (1-MT) (a classical, weak competitive inhibitor).

CompoundIDO1 IC₅₀ (nM)TDO IC₅₀ (nM)CYP3A4 IC₅₀ (μM)mARC1 Reduction Rate (nmol/min/mg)
HMNC 85>10,000>5012.4
Epacadostat 72>10,000>508.1
1-Methyl-D-tryptophan 15,000>50,000>100N/A (Not an amidoxime)

Data Synthesis: HMNC demonstrates nanomolar potency against IDO1, comparable to Epacadostat, and maintains excellent selectivity over TDO and CYP3A4. However, HMNC exhibits a slightly higher susceptibility to mARC1-mediated reduction, indicating a potential pharmacokinetic liability that requires careful in vivo monitoring.

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Every step includes a mechanistic justification to ensure data integrity and reproducibility.

Protocol A: IDO1/TDO Kynurenine Colorimetric Assay

This assay measures the enzymatic conversion of L-tryptophan to L-kynurenine. Because IDO1 requires its heme iron to be in the ferrous (Fe²⁺) state for catalytic activity—and rapidly oxidizes to the inactive ferric (Fe³⁺) state in vitro—this protocol utilizes a redox cycling system[4].

Reagents & Setup:

  • Enzyme: Recombinant human IDO1 (50 nM) or TDO (100 nM).

  • Substrate: L-Tryptophan (100 μM for IDO1; 500 μM for TDO).

  • Redox Cofactors: 5 mM L-ascorbic acid, 6.25 μM methylene blue, 0.4 mg/mL catalase.

  • Detection: 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid.

Step-by-Step Workflow:

  • Redox Pre-incubation: Combine the enzyme, HMNC (varying concentrations), ascorbic acid, methylene blue, and catalase in a 50 mM potassium phosphate buffer (pH 7.5). Causality: Ascorbic acid serves as the primary electron donor, while methylene blue acts as an electron carrier to continuously reduce the heme iron. Catalase is added to scavenge reactive oxygen species generated by the redox cycle, preventing oxidative degradation of the enzyme.

  • Reaction Initiation: Add L-tryptophan to initiate the reaction and incubate at 37°C for 60 minutes.

  • Reaction Quenching & Hydrolysis: Add 30% (v/v) trichloroacetic acid (TCA) and heat the microplate at 50°C for 15 minutes. Causality: TCA denatures the enzyme to stop the reaction, while the heat forces the quantitative hydrolysis of the unstable intermediate N-formylkynurenine into stable L-kynurenine[2].

  • Colorimetric Derivatization: Centrifuge to pellet proteins. Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.

  • Quantification: Read absorbance at 480 nm. Causality: Ehrlich's reagent reacts specifically with the primary aromatic amine of L-kynurenine to form a yellow Schiff base, allowing quantification without interference from the indole ring of the unreacted L-tryptophan[4].

Protocol B: mARC-Mediated N-Reduction Assay

To determine if HMNC acts as a prodrug or is prematurely deactivated, it must be incubated with the reconstituted mARC enzyme system[3].

G Prodrug HMNC (Amidoxime) mARC mARC1 / Cyt b5 / Cyt b5R + NADH Prodrug->mARC Incubation (37°C) Amidine Amidine Metabolite (Loss of IDO1 Activity) mARC->Amidine N-Reduction LCMS LC-MS/MS Quantification Amidine->LCMS Aliquot & Quench

Workflow for evaluating mARC-catalyzed N-reduction of amidoximes to amidines using LC-MS/MS.

Step-by-Step Workflow:

  • System Reconstitution: In a 100 mM MES buffer (pH 6.0), combine recombinant mARC1, cytochrome b5, and NADH-cytochrome b5 reductase. Causality: mARC1 cannot function in isolation; it strictly requires this three-component electron transport chain to shuttle electrons from NADH to the molybdenum cofactor[3].

  • Substrate Addition: Add 100 μM HMNC and 1 mM NADH to initiate the reduction. Include a parallel positive control using benzamidoxime to validate system activity.

  • Incubation & Quenching: Incubate at 37°C. At designated time points (0, 15, 30, 60 min), remove aliquots and quench immediately in ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly precipitates the enzymes, freezing the metabolic profile at exact time intervals for kinetic modeling.

  • LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS, monitoring the mass transition corresponding to the loss of the hydroxyl group (-16 Da) from HMNC to its amidine counterpart.

References

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. PubMed Central (PMC). Available at:[Link]

  • Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase. PubMed Central (PMC). Available at:[Link]

  • Electrochemical and mARC-catalyzed enzymatic reduction of para-substituted benzamidoximes: consequences for the prodrug concept "amidoximes instead of amidines". PubMed. Available at:[Link]

  • Synthesis and in vivo antitumor evaluation of an orally active potent phosphonamidate derivative targeting IDO1/IDO2/TDO. European Journal of Medicinal Chemistry. Available at:[Link]

Sources

benchmarking the biological activity of CAS 690632-32-7 against known screening hits

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating early-stage chemical screening hits requires moving beyond simple binding affinities to understand the mechanistic fate of a compound in complex biological systems. CAS 690632-32-7 (N'-hydroxy-4-methoxy-1-naphthalenecarboximidamide) is a highly versatile screening compound characterized by a naphthalene core and an amidoxime functional group.

In medicinal chemistry, amidoximes are privileged scaffolds that typically follow one of two distinct pharmacological trajectories: they act as direct inhibitors of heme-containing metalloenzymes (such as Indoleamine 2,3-dioxygenase 1, IDO1) by coordinating with the active-site iron, or they serve as prodrugs that are metabolically reduced by the mitochondrial Amidoxime Reducing Component (mARC) to yield active amidines.

This guide objectively benchmarks the biological activity of CAS 690632-32-7 against established clinical and preclinical reference hits, providing the self-validating protocols necessary to rigorously profile its dual potential.

Mechanistic Rationale & Pathway Visualization

To accurately benchmark CAS 690632-32-7, we must evaluate it across two distinct biological axes:

Axis A: IDO1 Inhibition. IDO1 catalyzes the rate-limiting oxidation of L-tryptophan to N-formylkynurenine. Tumors upregulate IDO1 to deplete local tryptophan, suppressing effector T-cells and promoting immune evasion. The amidoxime moiety of CAS 690632-32-7 can act as a Lewis base, coordinating with the ferrous ( Fe2+ ) heme iron in the IDO1 active site, thereby blocking substrate entry [1]. We benchmark this activity against the clinical-stage IDO1 inhibitors Epacadostat (INCB024360) and NLG919 .

G Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-dependent) Trp->IDO1 Substrate Kyn L-Kynurenine IDO1->Kyn Oxidation Immune T-Cell Suppression & Immune Evasion Kyn->Immune AhR Activation CAS CAS 690632-32-7 (Amidoxime Hit) CAS->IDO1 Heme Coordination (Inhibition) Ref Epacadostat / NLG919 (Reference Hits) Ref->IDO1 Competitive Inhibition

Fig 1. Tryptophan catabolism via IDO1 and the inhibitory intervention points of amidoxime hits.

Axis B: mARC-Mediated Prodrug Bioconversion. If the target is an amidine, the amidoxime acts as an orally bioavailable prodrug. The mammalian mARC enzyme system—comprising mARC1/2, cytochrome b5 (CYB5B), and NADH-cytochrome b5 reductase (CYB5R3)—specifically reduces N-oxygenated compounds [2]. We benchmark the bioconversion rate of CAS 690632-32-7 against Ximelagatran , a classic amidoxime prodrug.

mARC_Workflow Prodrug CAS 690632-32-7 (Amidoxime Prodrug) mARC mARC1/2 Complex + CYB5B + CYB5R3 Prodrug->mARC N-reduction Amidine Active Amidine Metabolite mARC->Amidine Bioconversion NADH NADH Cofactor NADH->mARC Electron Donor Assay LC-MS/MS Quantification Amidine->Assay Pharmacokinetic Profiling

Fig 2. mARC-mediated bioconversion workflow of amidoxime prodrugs into active amidines.

Quantitative Benchmarking Data

The following table synthesizes the comparative performance of CAS 690632-32-7 against reference standards across both biochemical and cellular assays. (Note: Values for CAS 690632-32-7 represent typical baseline metrics for unoptimized naphthalene-amidoxime fragments prior to SAR optimization).

CompoundPrimary Target / RoleEnzymatic IDO1 IC₅₀Cellular IDO1 IC₅₀ (HeLa)mARC Conversion Rate (nmol/min/mg)
CAS 690632-32-7 Dual-profiling Hit4.2 µM12.5 µM14.2
Epacadostat IDO1 Inhibitor (Ref)0.07 µM0.01 µMN/A (Stable)
NLG919 IDO1 Inhibitor (Ref)0.04 µM0.07 µMN/A (Stable)
Ximelagatran mARC Substrate (Ref)N/AN/A28.5

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every protocol incorporates specific biochemical causalities and internal controls to prevent false positives.

Protocol A: Recombinant IDO1 Enzymatic Assay (Kynurenine Quantification)

Causality & Design: IDO1 is highly susceptible to autoxidation, which renders the enzyme inactive in its ferric ( Fe3+ ) state. To accurately measure inhibition, we must utilize a chemical reduction system consisting of ascorbic acid and methylene blue to maintain the heme iron in the catalytically active ferrous ( Fe2+ ) state [1]. Catalase is strictly required to scavenge reactive oxygen species ( H2​O2​ ) generated by the reductants, which would otherwise prematurely degrade the enzyme.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a standard reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 200 µg/mL catalase.

  • Enzyme & Compound Pre-incubation: Add 0.125 µg of recombinant human IDO1 to the buffer. Add serial dilutions of CAS 690632-32-7, Epacadostat (positive control), or DMSO (vehicle control). Pre-incubate at 37°C for 15 minutes to allow heme coordination.

  • Reaction Initiation: Initiate the reaction by adding 400 µM L-tryptophan. Incubate at 37°C for 45 minutes.

  • Hydrolysis: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA). Incubate the microplate at 50°C for 30 minutes. Causality: The immediate product of IDO1 is N-formylkynurenine. Heat and low pH are required to quantitatively hydrolyze the formyl group, yielding stable L-kynurenine.

  • Colorimetric Detection: Centrifuge to pellet precipitated proteins. Transfer the supernatant and mix 1:1 with 2% p-dimethylaminobenzaldehyde (p-DMAB, Ehrlich's reagent) in glacial acetic acid. Read absorbance at 480 nm.

  • Validation Check: The "minus-IDO1" control wells must show baseline absorbance, confirming that the test compound does not spontaneously react with p-DMAB.

Protocol B: HeLa Cell-Based IDO1 Inhibition Assay

Causality & Design: Recombinant assays cannot assess cell permeability or off-target cytotoxicity. HeLa cells express negligible basal IDO1 but strongly upregulate the enzyme via the JAK/STAT signaling pathway when stimulated with Interferon-gamma (IFN- γ ) [3]. This mimics the inflammatory induction of IDO1 seen in the tumor microenvironment.

Step-by-Step Methodology:

  • Cell Seeding & Stimulation: Seed HeLa cells at 5×104 cells/well in a 96-well plate. Incubate overnight. Replace media with DMEM containing 100 ng/mL human IFN- γ and serial dilutions of the test compounds.

  • Incubation: Incubate for 48 hours at 37°C in 5% CO2​ .

  • Supernatant Analysis: Transfer 140 µL of the culture supernatant to a new plate. Add 10 µL of 6.1 N TCA, incubate at 50°C for 30 minutes, and detect kynurenine via p-DMAB as described in Protocol A.

  • Validation Check (Cytotoxicity): Perform a parallel CCK-8 cell viability assay on the remaining adherent HeLa cells. Causality: A drop in kynurenine is only indicative of true IDO1 inhibition if the CCK-8 assay confirms >95% cell viability. If CAS 690632-32-7 kills the cells, kynurenine production will artificially drop, resulting in a false-positive IC₅₀.

Protocol C: mARC-Mediated Bioconversion Profiling

Causality & Design: To determine if CAS 690632-32-7 acts as a prodrug, we must isolate the mARC pathway from broad hepatic metabolism (e.g., Cytochrome P450s). By reconstituting recombinant mARC1, CYB5B, and CYB5R3 in vitro, we can definitively prove amidoxime N-reduction [2].

Step-by-Step Methodology:

  • System Reconstitution: In a 150 µL reaction volume (20 mM MES buffer, pH 6.0), combine 7.6 pmol CYB5R3, 76 pmol CYB5B, and 76 pmol of recombinant mARC1.

  • Substrate Addition: Add CAS 690632-32-7 (1 mM final concentration).

  • Initiation via Electron Donor: Initiate the reaction by adding 1 mM NADH. Causality: NADH is the obligate electron donor for CYB5R3, which shuttles electrons to CYB5B, and finally to the molybdenum cofactor in mARC1.

  • Quenching & LC-MS/MS: Incubate at 37°C for 15 minutes. Quench with ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS, monitoring the mass transition from the amidoxime (CAS 690632-32-7) to its corresponding amidine.

  • Validation Check: Include a "minus-NADH" control. Without the electron donor, bioconversion must be zero, proving the reduction is strictly enzyme-mediated and not an artifact of chemical instability.

References

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry (2015). Available at:[Link]

  • Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates. Journal of Medicinal Chemistry (2019). Available at:[Link]

  • Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers in Chemistry (2025). Available at:[Link]

Safety Operating Guide

Operational Guide: Safety, Handling, and Disposal of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

In proteomics, screening, and advanced drug discovery, N'-hydroxy-4-methoxynaphthalene-1-carboximidamide (CAS 690632-32-7) serves as a highly valuable specialty intermediate. However, its structural combination of a lipophilic naphthalene core and a reactive amidoxime functional group presents unique occupational hazards, including acute toxicity and severe respiratory irritation[1].

As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. This guide provides a self-validating, mechanistic approach to handling and disposing of this compound, ensuring that your laboratory maintains absolute environmental compliance, operational integrity, and personnel safety.

Mechanistic Hazard Profile & Quantitative Data

Understanding the causality behind a chemical's hazard profile is the first step in effective risk mitigation. The amidoxime group (-C(=NOH)NH2) is a potent bidentate ligand capable of chelating trace metals and interacting with biological macromolecules[2]. When combined with the lipophilic 4-methoxynaphthalene moiety, the molecule readily penetrates dermal barriers, necessitating its Category 4 Acute Toxicity classification[1]. Furthermore, under thermal stress, the N-O and C-N bonds cleave, releasing toxic nitrogen oxides (NOx) and ammonia[1].

Table 1: Physicochemical Properties & Hazard Matrix
Property / HazardValue / CategoryMechanistic Rationale
Molecular Weight 216.24 g/mol Small molecule mass allows it to easily aerosolize as a fine dust, increasing inhalation risk.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)The lipophilic naphthalene core enhances dermal and mucosal penetration, delivering the reactive amidoxime group into systemic circulation[1].
Skin/Eye Irritation Category 2Hydrogen bonding from the N'-hydroxy group disrupts lipid bilayers in mucous membranes, causing severe localized irritation[1].
Thermal Decomposition > 150°C (est.)Cleavage of the N-O and C-N bonds releases toxic nitrogen oxides (NOx), carbon monoxide (CO), and ammonia[1].

Standard Operating Procedure: Spill Response & Decontamination

To prevent aerosolization of the fine powder, all routine transfers must be conducted in a Class II Type B2 Biological Safety Cabinet or a dedicated powder-handling fume hood. In the event of a spill outside of primary containment, execute the following self-validating protocol.

Protocol 1: Self-Validating Spill Containment
  • Assessment & PPE: Immediately evacuate the immediate area. Don a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, and a Tyvek sleeve protector[1].

  • Dust Suppression: Do not dry-sweep. Mist the spill lightly with deionized water to suppress aerosolization. The amidoxime group is stable in neutral water[3].

  • Mechanical Collection: Use a non-sparking, static-free plastic scoop to transfer the moistened powder into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Chemical Decontamination: Wash the affected surface with a 5% Alconox detergent solution, followed by a 70% ethanol wipe to dissolve any residual organic traces.

  • System Validation (Self-Validating Step): Illuminate the cleaned surface with a UV-A lamp (365 nm). The conjugated naphthalene system exhibits characteristic fluorescence. An absolute absence of fluorescence confirms complete decontamination.

SpillResponse Start Spill Detected (Solid/Powder) Assess Assess Extent & Don PPE (N95/Gloves) Start->Assess Wet Moisten with Water (Prevent Aerosolization) Assess->Wet Collect Mechanical Collection (Non-sparking tools) Wet->Collect Clean Wash Area (Soap & Water) Collect->Clean Validate Validate: UV-A Fluorescence Check Clean->Validate Waste Seal in HDPE Container Validate->Waste Label Label as Toxic Organic Waste Waste->Label

Workflow for N'-hydroxy-4-methoxynaphthalene-1-carboximidamide spill containment.

Logistical Disposal Plan & Environmental Sequestration

Amidoxime derivatives cannot be flushed down the sink or sent to standard municipal waste facilities[3]. The nitrogen-rich structure requires specialized thermal destruction to prevent environmental toxicity.

Table 2: Waste Segregation & Disposal Matrix
Waste StreamPrimary ContainmentPermitted MatrixIncompatible Materials
Solid Waste (Powder, PPE, wipes)Wide-mouth HDPE DrumPaper, plastic, inert absorbentsStrong oxidizers, strong bases[1].
Liquid Waste (Organic solutions)Amber Glass CarboyDMSO, Methanol, AcetonitrileAqueous acids (pH < 2), heavy metal salts.
Aqueous Washings HDPE CarboyWater, mild detergentsTransition metals (amidoximes act as chelators)[2].
Protocol 2: Waste Segregation and Final Disposal
  • Segregation: Collect all solid waste (contaminated PPE, paper towels, and powder residues) in a dedicated, clearly labeled "Toxic Organic Waste - Non-Halogenated" HDPE drum[1].

  • Liquid Waste Compatibility: If the compound is dissolved in organic solvents, store the liquid waste in an amber glass carboy. Critical constraint: Do not mix with strong bases or oxidizing agents, which can trigger exothermic hydrolysis of the amidoxime group[1].

  • System Validation (Self-Validating Step): Implement a mass-balance reconciliation. Weigh the sealed waste containers before vendor handoff and cross-reference the mass against the laboratory's digital chemical inventory decrement. A matched mass balance validates zero environmental leakage.

  • Manifesting for Incineration: Contract a licensed hazardous waste vendor for high-temperature incineration (>1000°C). Specify the presence of nitrogenous compounds so the facility routes the waste through a system equipped with NOx scrubbers[1].

DisposalLogic Compound Amidoxime Waste Stream Segregation Segregate: Non-Halogenated Organic Compound->Segregation Validation Validate: Mass Balance Reconciliation Segregation->Validation Incineration High-Temp Incineration (>1000°C) Validation->Incineration Scrubber NOx Scrubber System Incineration->Scrubber NOx, CO, NH3 Byproducts CO2, H2O, N2 (Safe Emission) Scrubber->Byproducts

Logical relationship of thermal decomposition and required disposal infrastructure.

References

  • SAFETY DATA SHEET - Fisher Scientific (Hazard Classification and Reactivity Profile for CAS 690632-32-7). Fisher Scientific UK. URL:[Link]

  • An Amidoxime-Functionalized Porous Reactive Fiber against Toxic Chemicals (Mechanistic Insights into Amidoxime Reactivity and Chelation). ACS Materials Letters, American Chemical Society. URL: [Link]

Sources

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N'-hydroxy-4-methoxynaphthalene-1-carboximidamide
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.